molecular formula C13H19N3O3 B1678548 Pyroxamide CAS No. 382180-17-8

Pyroxamide

Número de catálogo: B1678548
Número CAS: 382180-17-8
Peso molecular: 265.31 g/mol
Clave InChI: PTJGLFIIZFVFJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-hydroxy-N-(3-pyridinyl)octanediamide is an aromatic amide.
Pyroxamide has been used in trials studying the treatment of Leukemia, Lymphoma, Small Intestine Cancer, Precancerous Condition, and Myelodysplastic Syndromes, among others.
This compound is a synthetic derivative of hydroxamic acid with antineoplastic properties, this compound inhibits histone deacetylases involved in transcription;  induces hyperacetylation of core histones, modulating chromatin structure and affecting transcription of some genes that inhibit tumor growth;  and induces growth arrest and apoptosis. This compound is used in clinical studies for cancer chemotherapy. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of I.
inhibits histone deacetylase;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N'-hydroxy-N-pyridin-3-yloctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGLFIIZFVFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191595
Record name Pyroxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382180-17-8
Record name Pyroxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroxamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyroxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 382180-17-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYROXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pyroxamide: A Technical Guide to a Potent Histone Deacetylase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Pyroxamide, a potent inhibitor of histone deacetylase 1 (HDAC1). It details the compound's mechanism of action, summarizes its inhibitory and cellular activities, outlines key experimental protocols, and visualizes its molecular pathways and experimental workflows.

Introduction: The Role of HDACs and the Emergence of this compound

Histone deacetylases (HDACs) are a class of enzymes crucial to the regulation of gene expression.[1][2][3] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[1][3] Aberrant HDAC activity is linked to the development of various cancers, making them a key target for therapeutic intervention.[4][5]

This compound (suberoyl-3-aminopyridineamide hydroxamic acid) is a member of the hydroxamic acid class of compounds, which are known HDAC inhibitors.[6] It has demonstrated potent activity against HDAC1 and has been investigated for its antineoplastic properties, showing the ability to inhibit the growth of tumor cells both in vitro and in vivo.[6][7]

Mechanism of Action

This compound exerts its inhibitory effect through a well-defined mechanism. As a hydroxamic acid derivative, it chelates the zinc ion (Zn²⁺) located in the catalytic active site of HDAC enzymes.[5][8] This interaction blocks the substrate from accessing the enzyme, thereby inhibiting its deacetylase activity. The primary downstream effects of this compound's inhibition of HDAC1 include:

  • Histone Hyperacetylation: Inhibition of HDAC1 leads to the accumulation of acetylated histones, including H2A, H2B, H3, and H4.[1] This "opening" of the chromatin structure facilitates the transcription of various genes.[3]

  • Induction of p21/WAF1: this compound treatment has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21/WAF1.[6][9][10]

  • Cell Cycle Arrest: The upregulation of p21/WAF1 contributes to cell cycle arrest, thereby inhibiting cancer cell proliferation.[6][11]

  • Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in various cancer cell lines.[1][11]

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC1 [label="HDAC1\n(Active Site with Zn²⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Acetylated Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; Deacetylation [label="Histone Deacetylation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Hyperacetylation [label="Histone Hyperacetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Open Chromatin", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Transcription\n(e.g., p21/WAF1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p21 [label="p21/WAF1 Upregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> HDAC1 [label="Inhibits (Chelates Zn²⁺)", fontsize=8, fontcolor="#5F6368"]; HDAC1 -> Deacetylation [style=dashed, arrowhead=tee, label="Catalyzes", fontsize=8, fontcolor="#5F6368"]; Histones -> Deacetylation; HDAC1 -> Hyperacetylation [style=dashed, arrowhead=tee, label="Inhibition leads to", fontsize=8, fontcolor="#5F6368"]; Hyperacetylation -> Chromatin; Chromatin -> Gene_Expression; Gene_Expression -> p21; p21 -> CellCycleArrest; Gene_Expression -> Apoptosis; CellCycleArrest -> Apoptosis [style=dashed, label="Can lead to", fontsize=8, fontcolor="#5F6368"]; } }

This compound's core mechanism of action.

Quantitative Data

The following tables summarize the quantitative data regarding this compound's efficacy as an HDAC1 inhibitor.

Table 1: In Vitro Inhibitory Activity
TargetPotency MetricValueReference(s)
HDAC1ID50100 nM[6][9][10][11]
HDAC1IC500.1-0.2 µM[12][13][14]
Table 2: Cellular Activity in Cancer Cell Lines
Cell LineCancer TypeMetricValueExposure TimeReference(s)
Murine Erythroleukemia (MEL)Leukemia-Micromolar concentrations induce differentiation5 days[1][9]
Prostate Carcinoma (LNCaP)Prostate Cancer-Dose-dependent growth inhibition (1.25-20 µM)-[9]
Neuroblastoma (KCN-69n)Neuroblastoma-Dose-dependent growth inhibition (1.25-20 µM)-[9]
Bladder Carcinoma (T24)Bladder Cancer-Dose-dependent growth inhibition (1.25-20 µM)-[9]
Rhabdomyosarcoma (RD, RH30B)Rhabdomyosarcoma-44-86% cell death at 20 µM72 hours[9][11]
B-cell Precursor ALL (Reh, Nalm6, Z33)Acute Lymphoblastic LeukemiaIC502-6 µM96 hours[9]
Table 3: In Vivo Efficacy
Animal ModelCancer TypeDosageOutcomeReference(s)
Nude mice with s.c. CWR22 xenograftsProstate Cancer100 or 200 mg/kg/day (i.p.)Significant, dose-dependent suppression of tumor growth[6][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

HDAC1 Inhibition Assay (In Vitro)

This protocol is adapted from studies measuring the direct inhibitory effect of this compound on HDAC1.[9]

  • Enzyme Preparation:

    • Generate a cell line (e.g., Murine Erythroleukemia - MEL) expressing epitope-tagged HDAC1 (e.g., Flag-tagged HDAC1).

    • Lyse the cells and perform immunoprecipitation using an anti-Flag antibody conjugated to agarose beads to affinity-purify the HDAC1-Flag protein.

    • Elute the purified enzyme from the beads using a competitive Flag peptide.

  • Substrate Preparation:

    • Prepare [³H]acetate-labeled cellular histones from MEL cells to serve as the substrate.

  • Inhibition Assay:

    • Pre-incubate the purified HDAC1 enzyme with varying concentrations of this compound (e.g., 10 nM to 100,000 nM) for 30 minutes at 4°C.

    • Initiate the deacetylase reaction by adding the [³H]acetate-labeled histone substrate.

    • Allow the reaction to proceed under optimal conditions (temperature and time).

    • Stop the reaction and extract the released [³H]acetic acid.

    • Quantify the amount of released [³H]acetic acid using scintillation counting.

    • Calculate the ID50 value, which is the concentration of this compound required to inhibit 50% of the HDAC1 activity.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; purify_hdac [label="Affinity Purify\nEpitope-Tagged HDAC1", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_substrate [label="Prepare ³H-Acetate\nLabeled Histone Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_incubate [label="Pre-incubate HDAC1 with\nVarying [this compound]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_substrate [label="Add Substrate to\nInitiate Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Quantify Released\n³H-Acetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate ID50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> purify_hdac; start -> prepare_substrate; purify_hdac -> pre_incubate; prepare_substrate -> add_substrate; pre_incubate -> add_substrate; add_substrate -> reaction; reaction -> quantify; quantify -> calculate; calculate -> end; }

Workflow for in vitro HDAC1 inhibition assay.
Cellular Effects Analysis

This generalized protocol describes how to assess the impact of this compound on cancer cells in culture.[9][11]

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., RD, RH30B, LNCaP) in appropriate media and conditions.

    • Seed cells in multi-well plates at a predetermined density (e.g., 1-2 x 10⁵ cells/mL).

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations (e.g., 1.25 µM to 20 µM). Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • Downstream Analysis:

    • Cell Viability/Growth: Assess cell viability using Trypan Blue exclusion or quantify cell density with a cell counter.

    • Western Blotting: Prepare cell lysates and perform SDS-PAGE and Western blotting to detect levels of acetylated histones and proteins like p21/WAF1.

    • Cell Cycle Analysis: Fix cells in ethanol, stain with propidium iodide (PI), and analyze DNA content using flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

    • Apoptosis Analysis: Analyze the sub-G1 fraction from the cell cycle analysis, which is indicative of apoptotic cells.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; seed_cells [label="Seed Cancer Cells\nin Culture Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="Treat with this compound\n(Dose-Response & Time-Course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate for\n24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest Cells", fillcolor="#FBBC05", fontcolor="#202124"];

// Analysis Branches analysis_split [shape=point, width=0.01, height=0.01];

viability [label="Cell Viability Assay\n(e.g., Trypan Blue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; western [label="Western Blot\n(Acetylated Histones, p21)", fillcolor="#34A853", fontcolor="#FFFFFF"]; facs [label="Flow Cytometry\n(Cell Cycle, Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> treat_cells; treat_cells -> incubate; incubate -> harvest; harvest -> analysis_split [arrowhead=none]; analysis_split -> viability; analysis_split -> western; analysis_split -> facs; viability -> end [style=dashed]; western -> end [style=dashed]; facs -> end [style=dashed]; }

Workflow for analyzing cellular effects.

Clinical Context

This compound has been investigated in a clinical trial setting. For instance, a Phase I clinical trial (NCT00042900) was initiated in 2002 to evaluate its safety and efficacy in patients with various hematologic malignancies and solid tumors.[11] The development of this compound and other HDAC inhibitors underscores the therapeutic potential of targeting epigenetic mechanisms in cancer treatment.

Conclusion

This compound is a potent, specific inhibitor of HDAC1 that operates through a well-understood mechanism involving zinc chelation in the enzyme's active site. Its ability to induce histone hyperacetylation, upregulate p21/WAF1, and trigger cell cycle arrest and apoptosis in a wide range of cancer cell lines has been robustly demonstrated. Both in vitro and in vivo data support its potential as an antineoplastic agent. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in oncology and drug development who are exploring the therapeutic applications of HDAC inhibition.

References

The Biological Activity of Pyroxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxamide, a synthetic hydroxamic acid derivative, has emerged as a significant subject of research in oncology due to its potent antineoplastic properties.[1] This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, with a focus on their core mechanism of action as histone deacetylase (HDAC) inhibitors. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway influenced by these compounds.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound's primary mechanism of action is the potent inhibition of histone deacetylase 1 (HDAC1).[2][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDAC1, this compound prevents the deacetylation of histones, resulting in the accumulation of acetylated histones.[3][5] This hyperacetylation leads to a more relaxed chromatin structure, allowing for the transcription of various genes, including those that inhibit tumor growth.[1][5]

This compound is a potent inhibitor of affinity-purified HDAC1 with a 50% inhibitory dose (ID50) of 100 nM.[2][3][5] This inhibition of HDAC activity is a key driver of the downstream biological effects observed with this compound treatment.

Biological Activities and Therapeutic Potential

The inhibition of HDACs by this compound derivatives triggers a cascade of cellular events that contribute to their anticancer effects. These activities have been observed in a variety of cancer cell lines, highlighting the broad therapeutic potential of this class of compounds.

Induction of Cell Cycle Arrest

A prominent effect of this compound is the induction of cell cycle arrest, primarily at the G1 and G2/M phases.[6] This is largely mediated by the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1.[5][6][7] The induction of p21/WAF1 has been observed in various cancer cells following this compound treatment and is considered a key contributor to its antitumor effects.[2][5]

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including leukemia, rhabdomyosarcoma, and ovarian cancer.[2][5][6] The apoptotic response is characterized by an increase in the sub-G1 cell population, DNA fragmentation, and the activation of caspases.[5][6][8] For instance, in rhabdomyosarcoma cells, this compound treatment leads to an increase in the sub-G1 fraction, which is indicative of apoptosis.[8]

Induction of Cellular Differentiation

In addition to cell cycle arrest and apoptosis, this compound can induce terminal differentiation in certain cancer cells, such as murine erythroleukemia (MEL) cells.[5] This forces the cancer cells to mature into a non-proliferative state.

Quantitative Data: In Vitro Efficacy

The following tables summarize the quantitative data on the inhibitory activity of this compound against HDAC1 and its cytotoxic effects on various cancer cell lines.

Target Parameter Value Reference
HDAC1ID50100 nM[2][3][5]
Cell Line Cancer Type Parameter Value (µM) Incubation Time (h) Reference
HCT116Colon CarcinomaIC50Not specifiedNot specified[2]
RDRhabdomyosarcoma (embryonal)-1.25-20.0 (dose-dependent decrease in viable cells)24-72[8]
RH30BRhabdomyosarcoma (alveolar)-1.25-20.0 (dose-dependent decrease in viable cells)24-72[8]
Reh, Nalm6, Z33B-cell precursor acute lymphoblastic leukemiaIC502-696[9]
LNCaPProstate Carcinoma-1.25-20 (dose-dependent inhibition of growth)Not specified[9]
KCN-69nNeuroblastoma-1.25-20 (dose-dependent inhibition of growth)Not specified[9]
T24Bladder Carcinoma-1.25-20 (dose-dependent inhibition of growth)Not specified[9]
SKOV-3Ovarian CancerIC503.2Not specified[6]

Signaling Pathway

The primary signaling pathway affected by this compound leading to its anticancer effects involves the inhibition of HDAC1, subsequent histone hyperacetylation, and the transcriptional activation of the p21/WAF1 gene.

Pyroxamide_Signaling_Pathway This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin p21_Gene p21/WAF1 Gene Transcription Chromatin->p21_Gene p21_Protein p21/WAF1 Protein p21_Gene->p21_Protein Translation CDK_Cyclin CDK-Cyclin Complexes p21_Protein->CDK_Cyclin Inhibition Apoptosis Apoptosis p21_Protein->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) CDK_Cyclin->Cell_Cycle_Arrest

This compound's Mechanism of Action

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound's biological activity. These protocols may require optimization for specific cell lines and experimental conditions.

HDAC Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC1.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • This compound (or other test compounds)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the HDAC1 enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for signal development.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the ID50 value.

Cell Viability (MTT) Assay (General Protocol)

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis (Annexin V) Assay (General Protocol)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or vehicle control for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative) cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the biological activity of a this compound derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivative Characterization Structural Characterization (NMR, MS) Synthesis->Characterization HDAC_Assay HDAC Inhibition Assay (Determine ID50) Characterization->HDAC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) (Determine IC50 in various cell lines) HDAC_Assay->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Acetylated Histones, p21) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot

Workflow for this compound Derivative Evaluation

Conclusion

This compound and its derivatives represent a promising class of antineoplastic agents. Their potent inhibition of HDAC1 leads to a cascade of downstream effects, including cell cycle arrest, apoptosis, and cellular differentiation in a wide range of cancer cells. The induction of the p21/WAF1 signaling pathway is a key molecular event mediating these biological activities. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of HDAC inhibitors for cancer therapy. Further research into the selectivity of this compound derivatives for different HDAC isoforms and their efficacy in in vivo models will be crucial for their clinical translation.

References

Pyroxamide: A Technical Guide to its Role in Gene Transcription Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroxamide is a synthetic hydroxamic acid derivative that has demonstrated potent antineoplastic properties. As a member of the histone deacetylase (HDAC) inhibitor family, this compound plays a crucial role in the epigenetic regulation of gene transcription. This technical guide provides an in-depth overview of this compound's core mechanism of action, its effects on cellular processes, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The regulation of gene expression is a fundamental process in cellular function, and its dysregulation is a hallmark of cancer. Epigenetic modifications, such as histone acetylation, are key determinants of chromatin structure and, consequently, gene transcription. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.

This compound (suberoyl-3-aminopyridineamide hydroxamic acid) is a potent inhibitor of class I histone deacetylases, particularly HDAC1.[1][2] By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in tumor suppression, cell cycle arrest, and apoptosis.[1][3] This guide will delve into the technical details of this compound's function and provide practical information for its study and potential therapeutic application.

Core Mechanism of Action: HDAC Inhibition and Transcriptional Regulation

This compound's primary mechanism of action is the inhibition of HDAC1.[1] This inhibition leads to the hyperacetylation of core histones, which neutralizes the positive charge of lysine residues and weakens the electrostatic interaction between histones and DNA. This "opening" of the chromatin structure allows transcription factors and the transcriptional machinery to access gene promoter regions, leading to the activation of previously silenced genes.

A key target gene that is consistently upregulated by this compound and other HDAC inhibitors is CDKN1A, which encodes the p21/WAF1 protein.[1][4][5] p21/WAF1 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a critical role in inducing cell cycle arrest. The induction of p21/WAF1 by this compound is a central event in its anti-proliferative effects.[1]

Logical Relationship of this compound's Mechanism of Action

Pyroxamide_Mechanism This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones Histones HDAC1->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Target Gene Expression (e.g., p21/WAF1) Open_Chromatin->Gene_Expression Allows Cellular_Effects Cellular Effects (Cell Cycle Arrest, Apoptosis) Gene_Expression->Cellular_Effects Leads to

Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and transcriptional activation.

Quantitative Data on this compound's Biological Activity

The following tables summarize the quantitative data on this compound's efficacy from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeParameterValueReference
Affinity-purifiedHDAC1 InhibitionID50100 nM[1][2]
Murine Erythroleukemia (MEL)DifferentiationEffective ConcentrationMicromolar range[1]
Prostate Carcinoma (LNCaP)Growth InhibitionEffective ConcentrationMicromolar range[1]
Bladder Carcinoma (T24)Growth InhibitionEffective ConcentrationMicromolar range[1]
NeuroblastomaGrowth InhibitionEffective ConcentrationMicromolar range[1]
Rhabdomyosarcoma (RD and RH30B)Apoptosis% Dead Cells (20.0 µM, 72h)44% - 86%[2]
Rhabdomyosarcoma (RD and RH30B)Cell Cycle ArrestSub-G1 Fraction (10.0 µM, 48h)45.0%[2]
Rhabdomyosarcoma (RD and RH30B)Cell Cycle ArrestSub-G1 Fraction (20.0 µM, 48h)72.3%[2]

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenografts

Xenograft ModelTreatment DoseOutcomeReference
CWR22 Prostate Cancer100 or 200 mg/kg/daySignificant suppression of tumor growth[1]
CWR22 Prostate Cancer100 or 200 mg/kg/dayIncreased histone acetylation in tumors[1]
CWR22 Prostate Cancer100 or 200 mg/kg/dayIncreased p21/WAF1 expression in tumors[1]
SMS-KCN-69n Neuroblastoma50, 100, and 200 mg/kg/dayDose-dependent inhibition of tumor growth[6]
SMS-KCN-69n Neuroblastoma200 mg/kg/dayComplete suppression of tumor growth[6]

Signaling Pathways Modulated by this compound

As an HDAC inhibitor, this compound influences multiple signaling pathways that regulate cell fate. The primary pathway affected is the cell cycle control pathway through the induction of p21/WAF1. Additionally, HDAC inhibitors are known to impact apoptosis signaling pathways.

Core Signaling Pathway of this compound

Pyroxamide_Signaling This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits Acetylation Histone Hyperacetylation Histones Histones HDAC1->Histones Deacetylates p21_Gene p21/WAF1 Gene Promoter Histones->p21_Gene Modulates accessibility of Transcription p21/WAF1 Transcription Acetylation->Transcription p21_Protein p21/WAF1 Protein Transcription->p21_Protein CDK Cyclin/CDK Complexes p21_Protein->CDK Inhibits Arrest Cell Cycle Arrest Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes

Caption: this compound induces p21/WAF1 expression, leading to cell cycle arrest.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

HDAC1 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of HDAC1.

  • Materials:

    • Recombinant human HDAC1 enzyme

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

    • This compound stock solution (in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add HDAC1 enzyme to each well (except for no-enzyme controls).

    • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).

    • Incubate the plate at 37°C for 15 minutes.

    • Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each this compound concentration and determine the ID50 value.

Western Blot for Histone Acetylation and p21/WAF1

This protocol is used to detect changes in the levels of acetylated histones and p21/WAF1 protein in cells treated with this compound.

  • Materials:

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21/WAF1, anti-β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Plate cells and treat with various concentrations of this compound for the desired time.

    • Harvest cells and lyse them in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Materials:

    • Cell culture medium and supplements

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[7][8]

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment HDAC_Assay HDAC1 Inhibition Assay Treatment->HDAC_Assay Viability_Assay Cell Viability Assay (MTT, etc.) Treatment->Viability_Assay Western_Blot Western Blot (Ac-Histones, p21) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry Gene_Expression Gene Expression Analysis (qPCR, Microarray/RNA-seq) Treatment->Gene_Expression Xenograft Human Tumor Xenograft Model Pyroxamide_Admin This compound Administration (i.p. or other routes) Xenograft->Pyroxamide_Admin Tumor_Measurement Tumor Growth Measurement Pyroxamide_Admin->Tumor_Measurement Tissue_Analysis Tumor & Tissue Analysis (Histology, Western Blot) Tumor_Measurement->Tissue_Analysis Endpoint

Caption: A typical workflow for evaluating the preclinical efficacy of this compound.

Conclusion

This compound is a promising anti-cancer agent that functions through the potent and specific inhibition of HDAC1. Its ability to induce histone hyperacetylation leads to the transcriptional activation of key tumor suppressor genes, most notably p21/WAF1, resulting in cell cycle arrest and apoptosis in a variety of cancer cell types. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies focusing on comprehensive gene expression profiling and the elucidation of its impact on a broader range of signaling pathways will be crucial for its clinical development and application.

References

The Discovery and Synthesis of Pyroxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroxamide (suberoyl-3-aminopyridineamide hydroxamic acid) is a synthetic hydroxamic acid derivative that has emerged as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1.[1][2] Its ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines has positioned it as a compound of interest in oncological research. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols for the evaluation of this compound. All quantitative data is summarized in structured tables, and detailed methodologies for critical experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Discovery and Rationale

This compound was developed as part of a series of hybrid polar compounds designed to induce differentiation and/or apoptosis in transformed cells.[2] The rationale behind its design was to target histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, this compound aims to restore the normal acetylation patterns of histones, leading to the re-expression of these critical genes and subsequent inhibition of tumor growth.[3][4]

Synthesis of this compound

A plausible synthetic route, based on the synthesis of similar compounds, is as follows:

  • Amide Bond Formation: Suberic acid monomethyl ester is activated, for example, by conversion to its acyl chloride or through the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated intermediate is then reacted with 3-aminopyridine to form the corresponding amide, methyl 8-(pyridin-3-ylamino)-8-oxooctanoate.

  • Hydroxamic Acid Formation: The methyl ester of the intermediate is then converted to the hydroxamic acid. This is typically achieved by reacting the ester with a solution of hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a solvent like methanol. The reaction is stirred at room temperature until completion.

  • Purification: The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography to yield a pure solid.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of histone deacetylases, with a particular potency against HDAC1.[1][2] HDACs are enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.

By inhibiting HDAC1, this compound leads to the hyperacetylation of histones H2A, H2B, H3, and H4.[5] This increased acetylation neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. The resulting "open" chromatin conformation allows for the binding of transcription factors and the expression of previously silenced genes.[4]

One of the key downstream effects of this compound-induced histone hyperacetylation is the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1.[2][6] The p21 protein plays a crucial role in cell cycle regulation, inducing G1 phase arrest and preventing cell proliferation. The induction of p21 is a significant contributor to the anti-tumor effects of this compound.[6]

Signaling Pathway Diagram

Pyroxamide_Signaling_Pathway This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin p21_Gene p21/WAF1 Gene Open_Chromatin->p21_Gene Activation p21_Protein p21/WAF1 Protein p21_Gene->p21_Protein Transcription & Translation Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p21_Protein->Cell_Cycle_Arrest Induction Apoptosis Apoptosis p21_Protein->Apoptosis Induction

Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and p21/WAF1-mediated cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound
ParameterCell Line/TargetValueReference
ID50 HDAC1100 nM[1][2]
IC50 (96h) Reh (B-cell precursor ALL)2-6 µM[1]
Nalm6 (B-cell precursor ALL)2-6 µM[1]
Z33 (B-cell precursor ALL)2-6 µM[1]
Growth Inhibition RD (Rhabdomyosarcoma)Dose-dependent (1.25-20.0 µM)[1]
RH30B (Rhabdomyosarcoma)Dose-dependent (1.25-20.0 µM)[1]
LNCaP (Prostate Carcinoma)Dose-dependent (1.25-20 µM)[1]
KCN-69n (Neuroblastoma)Dose-dependent (1.25-20 µM)[1]
T24 (Bladder Carcinoma)Dose-dependent (1.25-20 µM)[1]
Table 2: In Vivo Efficacy of this compound
Animal ModelTumor TypeDosageOutcomeReference
Nude MiceCWR22 Prostate Cancer Xenograft100 or 200 mg/kg/daySignificant, dose-dependent suppression of tumor growth[6]
Nude MiceCWR22 Prostate Cancer Xenograft300 mg/kg/dayLethal to all mice within 1 week[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

HDAC1 Inhibition Assay

This protocol is based on a fluorometric method to measure the activity of purified HDAC1 and the inhibitory effect of this compound.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer)

  • This compound stock solution (in DMSO)

  • Trichostatin A (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control (Trichostatin A) in Assay Buffer.

  • In a 96-well plate, add the diluted this compound or control inhibitor.

  • Add the recombinant HDAC1 enzyme to each well (except for no-enzyme controls).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer solution.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the ID50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for p21/WAF1 Expression

This protocol outlines the procedure for detecting changes in p21/WAF1 protein expression in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels (e.g., 12% polyacrylamide)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against p21/WAF1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p21/WAF1 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Incubate the membrane with the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Suberic Acid Monomethyl Ester + 3-Aminopyridine Coupling Amide Coupling (e.g., EDC/NHS) Start->Coupling Intermediate Methyl 8-(pyridin-3-ylamino) -8-oxooctanoate Coupling->Intermediate Hydroxylamine Hydroxylamine Treatment Intermediate->Hydroxylamine Crude_Product Crude this compound Hydroxylamine->Crude_Product Purification_Step Purification (Recrystallization or Chromatography) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Analysis Structural Analysis (NMR, Mass Spectrometry) Pure_Product->Analysis

Caption: A general workflow for the synthesis, purification, and characterization of this compound.

Biological Evaluation Workflow

Biological_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HDAC_Assay HDAC1 Inhibition Assay (Determine ID50) Cell_Culture Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT, Determine IC50) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (p21/WAF1 Expression) Cell_Culture->Western_Blot Animal_Model Xenograft Mouse Model Treatment This compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Biomarker_Analysis Biomarker Analysis (Histone Acetylation, p21) Treatment->Biomarker_Analysis

Caption: A typical workflow for the in vitro and in vivo biological evaluation of this compound.

Conclusion

This compound is a potent HDAC inhibitor with demonstrated anti-tumor activity in both in vitro and in vivo models. Its well-defined mechanism of action, centered on the inhibition of HDAC1 and the subsequent induction of p21/WAF1, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and scientists to effectively study and evaluate the therapeutic potential of this compound.

References

Pyroxamide's Induction of p21/WAF1 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroxamide, a suberoyl-3-aminopyridineamide hydroxamic acid, is a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1. Its mechanism of action involves the accumulation of acetylated histones, leading to the transcriptional activation of a select number of genes, most notably the cyclin-dependent kinase inhibitor p21/WAF1. This induction of p21/WAF1 is a key event in this compound's anti-proliferative and pro-differentiative effects on cancer cells, making it a compound of significant interest in oncology research and drug development. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the induction of p21/WAF1 expression by this compound.

Core Mechanism: Signaling Pathway of this compound-Induced p21/WAF1 Expression

This compound exerts its effects on p21/WAF1 expression primarily through the inhibition of Class I histone deacetylases, with a notable potency against HDAC1.[1] The canonical pathway involves the following key steps:

  • HDAC Inhibition: this compound enters the cell and directly inhibits the enzymatic activity of HDAC1.[1]

  • Histone Hyperacetylation: The inhibition of HDAC1 leads to an accumulation of acetyl groups on the lysine residues of histone tails in the chromatin. This process, known as histone hyperacetylation, neutralizes the positive charge of histones, leading to a more relaxed chromatin structure.

  • Increased Transcriptional Accessibility: The relaxed chromatin conformation allows for greater access of transcription factors to the promoter region of target genes.

  • Transcriptional Activation of p21/WAF1: In the case of the CDKN1A gene (which encodes p21/WAF1), the hyperacetylation of histones in its promoter region facilitates the binding of transcription factors, such as Sp1, leading to the initiation of transcription.[2][3] This induction can occur in both a p53-dependent and p53-independent manner.[2][4]

  • p21/WAF1 Protein Expression and Cell Cycle Arrest: The transcribed p21/WAF1 mRNA is translated into the p21/WAF1 protein, a potent inhibitor of cyclin-dependent kinases (CDKs). By inhibiting CDK activity, p21/WAF1 halts the cell cycle, primarily at the G1/S transition, thereby inhibiting cancer cell proliferation.[1]

This compound's signaling pathway to p21/WAF1 induction.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line(s)Reference
HDAC1 Inhibition (ID50) 100 nMAffinity-purified HDAC1[1]
IC50 (Growth Inhibition) Micromolar concentrationsMurine erythroleukemia (MEL), prostate carcinoma, bladder carcinoma, neuroblastoma[1]
Effective Concentration (p21 Induction) Micromolar concentrationsVarious transformed cells[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffectReference
Nude mice with s.c. CWR22 prostate cancer xenografts 100 or 200 mg/kg/daySignificant suppression of tumor growth, increased histone acetylation, and increased p21/WAF1 expression[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for p21/WAF1 Protein Expression

This protocol is for the detection and quantification of p21/WAF1 protein levels in cells treated with this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-p21/WAF1 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-p21/WAF1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-p21/WAF1) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Analysis & Quantification I->J

Workflow for Western Blot analysis of p21/WAF1.
Quantitative Real-Time PCR (qRT-PCR) for p21/WAF1 mRNA Expression

This protocol is for the quantification of p21/WAF1 mRNA levels in cells treated with this compound.

Materials:

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for p21/WAF1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound as described for Western blotting.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for p21/WAF1 and a housekeeping gene.

  • Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in p21/WAF1 mRNA expression.

Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation at the p21/WAF1 Promoter

This protocol is to determine if this compound treatment leads to increased histone acetylation at the p21/WAF1 promoter.

Materials:

  • This compound

  • Formaldehyde

  • Cell lysis and chromatin shearing reagents

  • Antibody against acetylated histones (e.g., anti-acetyl-Histone H3)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • DNA purification kit

  • Primers for the p21/WAF1 promoter region

  • qPCR instrument

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound and then cross-link proteins to DNA with formaldehyde.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones.

  • Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • qPCR Analysis: Quantify the amount of p21/WAF1 promoter DNA in the immunoprecipitated samples by qPCR.

ChIP_Assay_Workflow A Cell Treatment & Formaldehyde Cross-linking B Chromatin Shearing A->B C Immunoprecipitation with anti-acetyl-Histone Ab B->C D Immune Complex Capture C->D E Washing D->E F Elution E->F G Reverse Cross-linking & DNA Purification F->G H qPCR of p21 Promoter G->H

Workflow for ChIP assay of histone acetylation.
Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound-induced p21/WAF1 expression on the cell cycle distribution.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Staining: Resuspend the fixed cells in PI staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent HDAC inhibitor that effectively induces the expression of the cell cycle regulator p21/WAF1 in cancer cells. This induction is a direct consequence of its inhibitory effect on HDAC1, leading to histone hyperacetylation and increased transcriptional accessibility of the CDKN1A gene. The resulting increase in p21/WAF1 protein levels leads to cell cycle arrest, providing a key mechanism for the anti-tumor activity of this compound. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of this compound and other HDAC inhibitors on the p21/WAF1 pathway. Further research into the nuances of this pathway will continue to inform the development of novel cancer therapeutics.

References

Early Research and Development of Pyroxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxamide, chemically known as suberoyl-3-aminopyridineamide hydroxamic acid, is a potent inhibitor of histone deacetylase 1 (HDAC1).[1] Early research into this class of compounds identified them as promising agents for cancer therapy due to their ability to induce cell cycle arrest, differentiation, and apoptosis in transformed cells.[1][2] This technical guide provides an in-depth overview of the foundational research and development of this compound, focusing on its synthesis, mechanism of action, and preclinical evaluation.

Core Data Summary

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeParameterValueReference
-HDAC1 EnzymeID50100 nM[1]
RDRhabdomyosarcoma (embryonal)Growth InhibitionDose-dependent (1.25-20.0 µM)[2]
RH30BRhabdomyosarcoma (alveolar)Growth InhibitionDose-dependent (1.25-20.0 µM)[2]
MELMurine ErythroleukemiaDifferentiation InductionMicromolar concentrations[1]
LNCaPProstate CarcinomaGrowth InhibitionMicromolar concentrations[1]
T24Bladder CarcinomaGrowth InhibitionMicromolar concentrations[1]
KCN-69nNeuroblastomaGrowth InhibitionMicromolar concentrations[1]
Table 2: In Vivo Efficacy of this compound in CWR22 Prostate Cancer Xenograft Model
Animal ModelTreatment DoseDurationOutcomeReference
Nude Mice100 mg/kg/day21 daysSignificant tumor growth suppression[1]
Nude Mice200 mg/kg/day21 daysSignificant, dose-dependent tumor growth suppression[1]

Experimental Protocols

Synthesis of this compound (Suberoyl-3-aminopyridineamide hydroxamic acid)

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a general and plausible synthetic route can be derived from the synthesis of analogous hydroxamic acids, such as suberoylanilide hydroxamic acid (SAHA). The synthesis would likely involve two main steps:

  • Amide Bond Formation: Reaction of a suberic acid derivative (e.g., suberoyl chloride or an activated ester of monomethyl suberate) with 3-aminopyridine to form the corresponding amide.

  • Hydroxamic Acid Formation: Conversion of the remaining carboxylic acid or ester group to a hydroxamic acid using hydroxylamine.

A generalized protocol is as follows:

  • Step 1: Synthesis of Methyl 8-oxo-8-((pyridin-3-yl)amino)octanoate.

    • Dissolve 3-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of methyl suberoyl chloride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester intermediate.

  • Step 2: Synthesis of N-hydroxy-N'-(pyridin-3-yl)octanediamide (this compound).

    • Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or potassium hydroxide) in methanol.

    • Add the methyl ester intermediate from Step 1 to the hydroxylamine solution.

    • Stir the reaction mixture at room temperature for several hours to overnight, monitoring by thin-layer chromatography.

    • Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid or dilute hydrochloric acid).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

HDAC1 Inhibition Assay

This protocol is based on commercially available fluorescence-based HDAC assay kits and general procedures described in the literature.

  • Reagents and Materials:

    • Recombinant human HDAC1 enzyme.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A).

    • This compound stock solution (in DMSO).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound solutions. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).

    • Add the HDAC1 enzyme to all wells except the no-enzyme control.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate at room temperature for 15-30 minutes to allow for signal development.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each this compound concentration and determine the ID50 value.

Cell Viability and Apoptosis Assays
  • Cell Culture: Culture cancer cell lines (e.g., RD, RH30B) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1.25-20.0 µM) or vehicle (DMSO) for different time points (e.g., 24, 48, 72 hours).

  • Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Apoptosis (Flow Cytometry with Propidium Iodide):

    • Harvest the cells (including floating cells) and wash with PBS.

    • Fix the cells in cold 70% ethanol.

    • Wash the cells and resuspend in a solution containing propidium iodide and RNase A.

    • Analyze the DNA content by flow cytometry. The sub-G1 peak represents apoptotic cells with fragmented DNA.

Visualizations

Pyroxamide_Mechanism_of_Action This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneTranscription Gene Transcription (e.g., p21/WAF1) Chromatin->GeneTranscription Increased p21 p21/WAF1 Protein GeneTranscription->p21 Apoptosis Apoptosis GeneTranscription->Apoptosis CDK Cyclin/CDK Complexes p21->CDK Inhibition CellCycleArrest Cell Cycle Arrest (G1/G2 Phase) CDK->CellCycleArrest

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Dilutethis compound Prepare this compound Dilutions AddReagents Add this compound, HDAC1, and Substrate to 96-well plate Dilutethis compound->AddReagents PrepareReagents Prepare Enzyme and Substrate PrepareReagents->AddReagents Incubate37 Incubate at 37°C AddReagents->Incubate37 AddDeveloper Add Developer Solution Incubate37->AddDeveloper IncubateRT Incubate at Room Temperature AddDeveloper->IncubateRT ReadFluorescence Read Fluorescence IncubateRT->ReadFluorescence CalculateInhibition Calculate % Inhibition ReadFluorescence->CalculateInhibition DetermineID50 Determine ID50 CalculateInhibition->DetermineID50

Caption: Experimental workflow for the HDAC1 inhibition assay.

Pyroxamide_Development_Logic UnmetNeed Unmet Need: Novel Anticancer Agents HDACs HDACs as Therapeutic Targets UnmetNeed->HDACs PyroxamideDesign Design and Synthesis of This compound HDACs->PyroxamideDesign InVitro In Vitro Studies PyroxamideDesign->InVitro Mechanism Mechanism of Action Studies PyroxamideDesign->Mechanism InVivo In Vivo Studies InVitro->InVivo Promising Results LeadCandidate This compound as a Lead Candidate for Further Development InVivo->LeadCandidate Mechanism->InVitro

Caption: Logical progression of early this compound research and development.

References

Pyroxamide: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroxamide (suberoyl-3-aminopyridineamide hydroxamic acid) is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1.[1][2] As a member of the hybrid polar compounds, it has demonstrated significant anti-neoplastic properties, including the induction of cell differentiation, cell cycle arrest, and apoptosis in a variety of cancer cell lines.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cell cycle regulation and programmed cell death, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of this compound is the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, this compound causes an accumulation of acetylated histones.[1][3] This "opening" of the chromatin structure allows for the transcription of previously silenced genes, including critical tumor suppressors and cell cycle inhibitors.[2][4] this compound is a potent inhibitor of affinity-purified HDAC1 with an ID50 of 100 nM.[1][5]

This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits (ID50=100nM) AcetylatedHistones Acetylated Histones (Increased) This compound->AcetylatedHistones Promotes Histones Histones (Lysine Residues) HDAC1->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Leads to OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin Leads to GeneExpression Gene Expression (e.g., p21/WAF1) OpenChromatin->GeneExpression Allows

Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and gene expression.

Induction of Cell Cycle Arrest

A primary consequence of HDAC inhibition by this compound is the arrest of the cell cycle, preventing cancer cells from proliferating. This effect is largely mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors.

The p21/WAF1 Signaling Pathway

The most well-documented mechanism for this compound-induced cell cycle arrest is the increased expression of the p21/WAF1 protein.[1] p21/WAF1 is a potent inhibitor of several cyclin/CDK complexes that are essential for cell cycle progression, particularly through the G1/S and G2/M transitions. Treatment of prostate cancer xenografts with this compound resulted in a dose-dependent increase in p21/WAF1 expression, which correlated with the agent's anti-tumor effects.[1][3] Studies on other HDAC inhibitors have shown this can lead to G2/M phase arrest by modulating levels of key proteins like Cyclin A2 and Cyclin B.[6]

This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition p21_Gene p21/WAF1 Gene (Transcription) HDAC_Inhibition->p21_Gene Activates p21_Protein p21/WAF1 Protein (Increased Expression) p21_Gene->p21_Protein Cyclin_CDK Cyclin/CDK Complexes p21_Protein->Cyclin_CDK Inhibits Arrest Cell Cycle Arrest p21_Protein->Arrest Induces Cell_Cycle Cell Cycle Progression (G1/S, G2/M) Cyclin_CDK->Cell_Cycle Drives

Caption: this compound induces p21/WAF1, which inhibits CDK complexes to cause cell cycle arrest.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle, specifically highlighting the increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[7]

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Sub-G1 Fraction (%)Citation(s)
Rhabdomyosarcoma (RMS)10.04845.0[5]
Rhabdomyosarcoma (RMS)20.04872.3[5]

Induction of Apoptosis

In addition to halting cell proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells.[1] This is a critical component of its therapeutic effect.

Apoptotic Signaling Pathways

HDAC inhibitors, including this compound, primarily activate the intrinsic (mitochondrial) apoptotic pathway.[4][8] This involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bim, Bid, Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound treatment can shift the balance in favor of apoptosis by upregulating the expression of pro-apoptotic BH3-only proteins.[4] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[9][10] While not directly demonstrated for this compound, studies on the similar HDAC inhibitor SAHA suggest a potential role for the Akt/FOXO3a signaling pathway in mediating these apoptotic effects.[6][11]

cluster_akt Potential Pathway (via other HDACis) This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Akt Akt (p-Akt) HDAC_Inhibition->Akt Inhibits Phosphorylation Bcl2_Family Bcl-2 Family Regulation HDAC_Inhibition->Bcl2_Family FOXO3a FOXO3a (p-FOXO3a) Akt->FOXO3a Inhibits Phosphorylation FOXO3a->Bcl2_Family Modulates Pro_Apoptotic Pro-Apoptotic Upregulation (e.g., Bim, Bid) Bcl2_Family->Pro_Apoptotic Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Induces MOMP CytC Cytochrome c Release Mitochondria->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway by modulating Bcl-2 proteins.

Quantitative Data: Cell Death and Apoptosis

The following table summarizes data on this compound's ability to induce cell death in rhabdomyosarcoma (RMS) cell lines.

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Dead Cells (%)Citation(s)
RD (embryonal RMS)20.07244[5][7]
RH30B (alveolar RMS)20.07286[5][7]

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to characterize the effects of this compound.

cluster_assays Downstream Assays Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Cell Cycle / Apoptosis (Flow Cytometry) Treatment->Flow WB Protein Expression (Western Blot) Treatment->WB Data Data Analysis & Interpretation MTT->Data Flow->Data WB->Data

Caption: General experimental workflow for studying this compound's effects on cancer cells.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1.25 µM to 20 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

  • Cell Culture: Grow cells in 6-well plates and treat with this compound as described above.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to gate cell populations into sub-G1, G1, S, and G2/M phases.[7]

Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment & Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p21, anti-acetylated histone H3, anti-caspase-3, anti-ß-actin) overnight at 4°C.[7]

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a potent HDAC inhibitor that effectively suppresses the growth of cancer cells through the dual mechanisms of cell cycle arrest and apoptosis.[1] Its action is rooted in the epigenetic reprogramming of tumor cells, leading to the re-expression of key regulatory genes like p21/WAF1.[3] The quantitative data and established protocols outlined in this guide provide a solid foundation for further research into this compound's therapeutic potential, optimization of its use in combination therapies, and the discovery of biomarkers for patient stratification in clinical settings.[3][12]

References

Methodological & Application

Pyroxamide In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro evaluation of Pyroxamide, a potent histone deacetylase (HDAC) inhibitor with demonstrated anti-neoplastic properties. The following sections detail the mechanism of action of this compound, comprehensive protocols for cell viability, apoptosis, and cell cycle analysis, and methods for assessing its impact on the p21/WAF1 signaling pathway. This document is intended to guide researchers in establishing robust and reproducible in vitro assays to study the cellular effects of this compound.

Introduction

This compound (suberoyl-3-aminopyridineamide hydroxamic acid) is a synthetic hydroxamic acid derivative that exhibits significant anti-cancer activity.[1] Its primary mechanism of action involves the potent inhibition of histone deacetylase 1 (HDAC1), with an inhibitory dose (ID50) of 100 nM.[2][3][4] By inhibiting HDAC1, this compound induces hyperacetylation of core histones, which alters chromatin structure and modulates the transcription of genes involved in tumor growth suppression.[1][2] This ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of proliferation in various cancer cell lines.[2][5][6] A key downstream effector of this compound's activity is the induction of the cyclin-dependent kinase inhibitor p21/WAF1.[2][5][6]

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting HDAC1, a key enzyme in the regulation of gene expression. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes, most notably p21/WAF1. The p21 protein then inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis.

Pyroxamide_Signaling_Pathway cluster_0 This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Open Chromatin Acetylated_Histones->Chromatin Promotes p21_Gene p21/WAF1 Gene Transcription Chromatin->p21_Gene Allows p21_Protein p21/WAF1 Protein p21_Gene->p21_Protein Leads to CDKs Cyclin-Dependent Kinases (CDKs) p21_Protein->CDKs Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

This compound's mechanism of action signaling pathway.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.

Cell Line TypeCell Line Name(s)This compound Concentration RangeIncubation TimeObserved Effects
RhabdomyosarcomaRD, RH30B1.25 - 20.0 µM24 - 72 hoursDose-dependent decrease in viable cells, induction of apoptosis.[2][7]
Prostate CarcinomaLNCaP, CWR221.25 - 20 µMNot SpecifiedInhibition of growth, cell cycle arrest.[2][6]
NeuroblastomaKCN-69n1.25 - 20 µMNot SpecifiedInhibition of growth, cell cycle arrest.[2]
Bladder CarcinomaT241.25 - 20 µMNot SpecifiedInhibition of growth, cell cycle arrest.[2]
B-cell Precursor ALLReh, Nalm6, Z332 - 6 µM (IC50)96 hoursProliferation inhibition, induction of apoptosis, histone H4 hyperacetylation.[2]
Murine ErythroleukemiaMELMicromolar concentrationsNot SpecifiedInduction of terminal differentiation, growth inhibition.[2][6]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[4][7][8][9]

  • Reconstitution : Dissolve this compound powder in fresh, anhydrous DMSO to create a stock solution of 10-50 mM. Ultrasonic treatment may be necessary to fully dissolve the compound.[7][9]

  • Storage : Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][8] For short-term storage (up to one month), -20°C is sufficient.[4][8]

Cell Culture and Seeding
  • Cell Lines : Culture cancer cell lines such as prostate (LNCaP, PC3, DU145), rhabdomyosarcoma (RD, RH30B), or other relevant lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding Density : The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. The following are suggested starting densities for a 96-well plate format:

    • Prostate Cancer Cells (LNCaP, PC3, DU145) : 2,500 - 5,000 cells/well.[10]

    • Rhabdomyosarcoma Cells (RD, RH30B) : 5,000 cells/well.[3][11][12]

    • It is recommended to perform a cell titration experiment to determine the optimal seeding density for each cell line to ensure logarithmic growth throughout the assay period.[2][13]

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[2]

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Day 4/5 Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (Incubate 2-4 hours) Treat_Cells->Add_MTT Incubate 24-72h Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Workflow for the MTT cell viability assay.
  • Cell Seeding : Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Treatment : The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO, concentration not exceeding 0.1%).

  • Incubation : Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard Annexin V/PI apoptosis assay procedures.

Apoptosis_Assay_Workflow Seed_Cells Seed Cells in 6-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells (including supernatant) Treat_Cells->Harvest_Cells Incubate 24-48h Wash_Cells Wash with PBS & 1X Binding Buffer Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC & Propidium Iodide Wash_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Incubate 15 min (dark)

Workflow for the Annexin V/PI apoptosis assay.
  • Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound as described for the viability assay.

  • Cell Harvesting : After the desired incubation period (e.g., 24 or 48 hours), collect both adherent and floating cells.

  • Washing : Wash the cells twice with cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining : To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on standard propidium iodide staining procedures for cell cycle analysis.[14][15][16][17]

  • Cell Seeding and Treatment : Seed cells and treat with this compound as described previously.

  • Cell Harvesting : Harvest the cells by trypsinization.

  • Fixation : Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks after fixation.

  • Washing : Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment : Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining : Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis : Analyze the DNA content of the cells by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 fraction is indicative of apoptosis.[7]

Western Blot for p21/WAF1 Expression

This protocol provides a general guideline for assessing p21 protein levels.

  • Cell Lysis : After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE : Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.[18]

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a small protein like p21 (21 kDa), a wet transfer at 100V for 1 hour in a cold room or with an ice pack is recommended.[18]

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody against p21/WAF1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By following these detailed methodologies, researchers can effectively assess the impact of this compound on cancer cell viability, apoptosis, cell cycle progression, and the underlying molecular pathways. These assays are crucial for the preclinical evaluation of this compound and for furthering our understanding of its potential as a therapeutic agent in oncology.

References

Application Note and Protocol: Preparation of Pyroxamide Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyroxamide is a potent inhibitor of histone deacetylase 1 (HDAC1) with an ID50 of 100 nM.[1][2][3][4] As a member of the hydroxamic acid class of compounds, it is under investigation as an anti-cancer agent.[3] Its mechanism of action involves the inhibition of HDACs, leading to the hyperacetylation of core histones.[3] This modulation of chromatin structure affects the transcription of genes that regulate cell cycle progression and apoptosis, such as the induction of the p21/WAF1 protein.[3] Consequently, this compound has been shown to inhibit the growth of various tumor cells in vitro and in vivo by causing cell cycle arrest and/or apoptosis.[3][5]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring reproducible and reliable experimental results.

This compound Properties and Data

A summary of the key quantitative data for this compound is presented below.

PropertyDataReference(s)
Molecular Weight 265.31 g/mol [1][5][6][7]
Molecular Formula C₁₃H₁₉N₃O₃[1][5][6]
CAS Number 382180-17-8[1][6][8]
Appearance White to off-white solid[6]
Solubility in DMSO Up to 125 mg/mL (471.15 mM). Note: Sonication may be required for high concentrations. Other reported solubilities include 100 mM and 17 mg/mL (64.07 mM).[1][2][5][6]
Purity >98%[2]
Storage (Powder) 3 years at -20°C; 2 years at 4°C[6]
Storage (Solution) 6 months at -80°C in DMSO; 1 month at -20°C in DMSO.[1][6][9]

Experimental Protocol: Preparation of 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust calculations as needed for different desired concentrations.

3.1 Materials and Equipment

  • This compound powder (CAS: 382180-17-8)

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2 Safety Precautions

  • This compound is a potent bioactive compound. Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.

  • Work in a well-ventilated area or a chemical fume hood.

  • DMSO is a penetration enhancer. Always wear appropriate gloves when handling DMSO and solutions containing it.

3.3 Step-by-Step Procedure

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 265.31 g/mol x 1000 mg/g

    • Mass (mg) = 26.53 mg

  • Weighing: Carefully weigh out 26.53 mg of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][6]

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If precipitation persists, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[5][6] Gentle warming (to 37°C) can also aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials or microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][9]

Application and Workflow Diagrams

4.1 Experimental Workflow

The following diagram illustrates the standard workflow for preparing and using the this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve via Vortex/Sonication add_dmso->dissolve aliquot 4. Aliquot into Vials dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw dilute 7. Dilute in Culture Media thaw->dilute treat 8. Treat Cells dilute->treat

Workflow for this compound stock solution preparation and use.

4.2 Mechanism of Action Signaling Pathway

This compound functions by inhibiting HDAC1, which leads to downstream effects on gene expression and cell fate.

G This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits Histones Histone Proteins HDAC1->Histones Deacetylates Acetylated_Histones Increased Histone Acetylation Histones->Acetylated_Histones p21 Increased p21/WAF1 Gene Expression Acetylated_Histones->p21 Promotes Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis p21->Apoptosis

This compound's mechanism of action via HDAC1 inhibition.

Application Notes

  • Working Concentration: The optimal working concentration of this compound varies by cell line and experimental design. Previous studies have used concentrations ranging from 0.625 µM to 20 µM.[1][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

  • Solvent Toxicity: When preparing working solutions by diluting the DMSO stock in aqueous-based media, ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5% (v/v), and ideally below 0.1%. Remember to include a vehicle control (media with the same final concentration of DMSO) in all experiments.

  • Solution Stability: If storing solutions at -20°C, use them within one month.[2][9] Before use, thaw the aliquot at room temperature and ensure any precipitate is fully redissolved. Do not reuse thawed aliquots if they will be subjected to another freeze cycle.

References

Application Notes and Protocols for Pyroxamide in Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxamide is a potent inhibitor of histone deacetylase 1 (HDAC1) that has demonstrated significant anti-tumor activity in preclinical models.[1] As a member of the hydroxamic acid class of HDAC inhibitors, this compound induces cell cycle arrest and apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the recommended dosage, administration, and expected outcomes for the use of this compound in in vivo mouse xenograft studies, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing and executing xenograft experiments with this compound.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of HDAC1. This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression.[1] A key downstream effect is the increased expression of the cyclin-dependent kinase inhibitor p21/WAF1.[1] The upregulation of p21 plays a crucial role in mediating cell cycle arrest, typically at the G1 phase, and can also contribute to the induction of apoptosis.[1][2]

Pyroxamide_Mechanism_of_Action This compound This compound HDAC1 HDAC1 Inhibition This compound->HDAC1 Histone_Acetylation Increased Histone Acetylation HDAC1->Histone_Acetylation p21_Expression Increased p21/WAF1 Expression Histone_Acetylation->p21_Expression Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis p21_Expression->Apoptosis

This compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from preclinical mouse xenograft studies involving this compound and related HDAC inhibitors.

Table 1: this compound Dosage and Efficacy in Mouse Xenograft Models

Cancer ModelCell LineMouse StrainDosageAdministration RouteTreatment ScheduleKey OutcomesReference
Prostate CancerCWR22Nude100 mg/kg/dayIntraperitoneal (i.p.)DailySignificant tumor growth suppression[1]
Prostate CancerCWR22Nude200 mg/kg/dayIntraperitoneal (i.p.)DailySignificant, dose-dependent tumor growth suppression[1]

Table 2: Toxicity Profile of this compound in Mice

DosageAdministration RouteMouse StrainObserved ToxicityReference
100 mg/kg/dayi.p.NudeLittle evident toxicity[1]
200 mg/kg/dayi.p.NudeLittle evident toxicity[1]
300 mg/kg/dayi.p.NudeLethal within one week

Table 3: Efficacy of Other Hydroxamic Acid HDAC Inhibitors in Mouse Xenograft Models

CompoundCancer ModelCell LineMouse StrainDosageAdministration RouteKey OutcomesReference
CBHANeuroblastomaSMS-KCN-69nSCID50, 100, 200 mg/kg/dayi.p.Dose-dependent tumor growth inhibition; 200 mg/kg resulted in complete suppression. Mild weight loss observed at higher doses.
PXD101Ovarian & Colon Cancer-Nude10-40 mg/kg/dayi.p.Significant dose-dependent growth delay with no obvious toxicity.[3]
SAHAProstate CancerCWR22Nude25, 50, 100 mg/kg/day-50 mg/kg/day resulted in a 97% reduction in final tumor volume with no detectable toxicity.[2]

Experimental Protocols

The following are detailed protocols for the use of this compound in mouse xenograft studies.

This compound Formulation
  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

  • Working Solution: For intraperitoneal injection, a common vehicle for similar compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound should be calculated based on the desired dosage and an injection volume of approximately 100-200 µL per mouse. It is recommended to prepare the working solution fresh daily.

Mouse Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Harvesting 2. Cell Harvesting & Counting Cell_Culture->Harvesting Resuspension 3. Resuspend Cells in Matrigel/Media Harvesting->Resuspension Injection 4. Subcutaneous Injection Resuspension->Injection Tumor_Growth 5. Tumor Growth Monitoring Injection->Tumor_Growth Treatment 6. Initiate this compound Treatment Tumor_Growth->Treatment

Workflow for establishing a mouse xenograft model.
  • Cell Culture: Culture the desired cancer cell line (e.g., CWR22) under standard conditions.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin and wash with sterile phosphate-buffered saline (PBS).

  • Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Viability should be >95%.

  • Cell Resuspension: Resuspend the cells in a sterile, cold solution of 50% PBS (or serum-free media) and 50% Matrigel to a final concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Subcutaneous Injection: Anesthetize the mice (e.g., athymic nude mice, 6-8 weeks old) and subcutaneously inject the cell suspension into the flank.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width^2).

  • Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin this compound administration.

This compound Administration and Monitoring
  • Drug Administration: Administer this compound via intraperitoneal injection at the desired dose (e.g., 100 or 200 mg/kg) daily. The control group should receive the vehicle solution on the same schedule.

  • Tumor Monitoring: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Toxicity Monitoring: Monitor the mice daily for any signs of toxicity, including:

    • Weight loss (weigh mice 2-3 times per week)

    • Changes in behavior (lethargy, ruffled fur)

    • Signs of distress

  • Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a set treatment duration. At the endpoint, mice should be euthanized, and tumors can be excised for further analysis (e.g., Western blot for acetylated histones and p21, immunohistochemistry).

Expected Results and Troubleshooting

  • Efficacy: Treatment with this compound at 100-200 mg/kg/day is expected to significantly inhibit tumor growth in susceptible xenograft models.[1]

  • Pharmacodynamic Markers: An increase in acetylated histones and p21/WAF1 expression in tumor tissue can be expected, confirming the on-target activity of this compound.[1]

  • Toxicity: At doses of 100-200 mg/kg/day, minimal toxicity is anticipated.[1] However, if weight loss exceeding 15-20% of initial body weight or other signs of distress are observed, dose reduction or cessation of treatment should be considered. Doses of 300 mg/kg/day have been shown to be lethal.

Conclusion

This compound is a promising HDAC inhibitor with demonstrated in vivo anti-tumor activity at well-tolerated doses. The protocols and data presented in these application notes provide a foundation for researchers to effectively design and implement mouse xenograft studies to further evaluate the therapeutic potential of this compound. Careful monitoring of both tumor growth and animal well-being is crucial for the successful execution of these experiments.

References

Application Notes and Protocols for Western Blot Analysis of Acetylated Histones Following Pyroxamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a key epigenetic modification that plays a crucial role in the regulation of gene expression. The acetylation status of histones is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of this process is implicated in various diseases, including cancer. Pyroxamide is a potent inhibitor of histone deacetylases, particularly HDAC1, which leads to the accumulation of acetylated histones and subsequent changes in gene expression, including the induction of cell cycle inhibitors like p21/WAF1.[1][2][3][4] This application note provides a detailed protocol for performing Western blot analysis to detect and quantify changes in histone acetylation in response to this compound treatment.

Mechanism of Action of this compound

This compound (suberoyl-3-aminopyridineamide hydroxamic acid) is a member of the hydroxamic acid class of HDAC inhibitors.[1] It exerts its biological effects by chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[1] This inhibition leads to an increase in the acetylation of lysine residues on the N-terminal tails of histone proteins, a state referred to as histone hyperacetylation. The accumulation of acetylated histones neutralizes their positive charge, leading to a more relaxed chromatin structure. This "open" chromatin conformation allows for greater accessibility of transcription factors to DNA, resulting in the altered expression of specific genes. One of the key downstream effects of this compound treatment is the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1, which contributes to cell cycle arrest and apoptosis in cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in cell culture experiments.

Table 1: this compound Potency and Cellular Effects

ParameterValueCell LinesReference
HDAC1 ID50100 nMAffinity-purified HDAC1[1][5]
IC50 (96h incubation)2-6 µMB-cell precursor acute lymphoblastic leukemia (Reh, Nalm6, Z33)[6]
Effective Concentration for Histone Acetylation1.25 - 20.0 µMRhabdomyosarcoma (RD, RH30B)[3]
Effective Concentration for p21/WAF1 Induction20.0 µMRhabdomyosarcoma (RD, RH30B)[3]

Table 2: Recommended Treatment Conditions for Detecting Histone Acetylation

Cell Line TypeThis compound ConcentrationTreatment DurationExpected OutcomeReference
Murine Erythroleukemia (MEL)0.625 - 8 µM4 - 48 hoursAccumulation of acetylated histones H2A, H2B, H3, and H4[2][6]
Rhabdomyosarcoma (RD, RH30B)1.25 - 20.0 µM24 - 72 hoursDose-dependent accumulation of acetylated histones[3]
Prostate Carcinoma (LNCaP)1.25 - 20 µM24 - 72 hoursGrowth inhibition and cell cycle arrest[6]
Bladder Carcinoma (T24)1.25 - 20 µM24 - 72 hoursGrowth inhibition and cell cycle arrest[6]

Experimental Protocols

Detailed Western Blot Protocol for Acetylated Histones

This protocol outlines the steps for cell treatment, histone extraction, and Western blot analysis to detect acetylated histones.

Materials and Reagents:

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (15% acrylamide recommended for histone separation)

  • Tris-Glycine-SDS running buffer

  • PVDF membrane (0.22 µm pore size)

  • Transfer buffer (Tris-Glycine with 20% methanol)

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and this compound Treatment:

    • Plate cells at a desired density and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Histone Extraction (Whole Cell Lysate):

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing total protein) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (10-20 µg) per lane onto a 15% SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. A 0.22 µm membrane is recommended for the low molecular weight of histones.[7]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer according to the manufacturer's recommendations) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetylated histone signal to the total histone (e.g., Histone H3) signal to account for any variations in loading.

Visualizations

Signaling Pathway of this compound-Induced Histone Acetylation

Pyroxamide_Signaling This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibition Histone Histone Tails (Lysine residues) HDAC->Histone Deacetylation Acetylated_Histone Hyperacetylated Histone Tails Histone->Acetylated_Histone Acetylation (HATs) Chromatin Relaxed Chromatin Structure Acetylated_Histone->Chromatin Transcription Gene Transcription (e.g., p21) Chromatin->Transcription Activation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Transcription->Cell_Cycle_Arrest

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Start Cell Culture Treatment This compound Treatment Start->Treatment Lysis Cell Lysis & Histone Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-AcH3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of acetylated histones after this compound treatment.

References

Application Notes and Protocols for Pyroxamide Treatment in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxamide is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1.[1][2] By inhibiting HDACs, this compound induces hyperacetylation of core histones, leading to a cascade of events that modulate chromatin structure and gene transcription.[1] This ultimately results in the upregulation of tumor suppressor genes, such as p21/WAF1, which in turn leads to cell cycle arrest, growth inhibition, and apoptosis in various cancer cell lines.[2][3] These application notes provide an overview of the effects of this compound treatment duration on cancer cell response and detailed protocols for key experimental assays.

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize the dose- and time-dependent effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Rhabdomyosarcoma (RMS) Cell Viability and Cell Death

Cell LineConcentration (µM)Treatment Duration (hours)% Decrease in Viable Cells (approx.)% Dead Cells (approx.)
RD 1.257225%10%
2.57250%15%
5.07275%20%
10.072>90%30%
20.072>90%40%
RH30B 1.257220%8%
2.57240%12%
5.07260%18%
10.07280%25%
20.072>90%44%

Note: Data is extrapolated from published research and may vary based on experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in Rhabdomyosarcoma (RMS) Cells (48-hour treatment)

Cell LineConcentration (µM)% of Cells in Sub-G1 Phase (Apoptosis)
RD 10.045.0%
20.072.3%
RH30B 10.0Not specified
20.0Not specified

Note: An increase in the sub-G1 fraction is indicative of DNA fragmentation and apoptosis.[4]

Table 3: IC50 Values of this compound in Various Cancer Cell Lines (96-hour treatment)

Cell Line TypeCell LineIC50 (µM)
B-cell Precursor Acute Lymphoblastic LeukemiaReh2-6
Nalm62-6
Z332-6

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound primarily targets HDAC1, leading to an increase in histone acetylation. This epigenetic modification alters chromatin structure, making it more accessible for transcription factors. A key downstream effect is the increased expression of the cyclin-dependent kinase inhibitor p21/WAF1. p21/WAF1 then inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S and G2/M checkpoints. Ultimately, these events trigger the intrinsic and/or extrinsic pathways of apoptosis.

Pyroxamide_Mechanism This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin p21_Gene p21/WAF1 Gene Transcription Chromatin->p21_Gene Activation p21_Protein p21/WAF1 Protein p21_Gene->p21_Protein CDKs Cyclin-Dependent Kinases (CDKs) p21_Protein->CDKs Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CDKs->Cell_Cycle_Arrest Progression Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to determine the optimal treatment duration of this compound involves a series of in vitro assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays Cell_Culture Cancer Cell Culture (e.g., RD, RH30B) Treatment Treatment with this compound (Various Concentrations & Durations) Cell_Culture->Treatment Pyroxamide_Prep This compound Preparation (Stock Solution in DMSO) Pyroxamide_Prep->Treatment Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle Western_Blot Western Blot (p21/WAF1, Acetylated Histones) Treatment->Western_Blot

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is for determining the number of viable cells after this compound treatment.

Materials:

  • Cancer cell lines (e.g., RD, RH30B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trypan blue stain (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1.25, 2.5, 5.0, 10.0, 20.0 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells with PBS.

    • Add 0.5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.

    • Neutralize the trypsin with 1 mL of complete culture medium.

    • Collect the cell suspension in a microcentrifuge tube.

  • Staining:

    • Mix 10 µL of the cell suspension with 10 µL of trypan blue stain.

  • Counting:

    • Load 10 µL of the mixture into a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation:

    • Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.

    • % Decrease in Viable Cells = [1 - (Viable cells in treated sample / Viable cells in control)] x 100.

Apoptosis and Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the simultaneous analysis of apoptosis (sub-G1 peak) and cell cycle distribution.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells as described in the cell viability protocol (steps 4.1-4.5).

  • Fixation:

    • Centrifuge the cell suspension at 1500 rpm for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 2000 rpm for 10 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Western Blot for p21/WAF1 and Acetylated Histone H3

This protocol is to detect the protein levels of p21/WAF1 and acetylated histones.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21/WAF1, anti-acetyl-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH. A time-course experiment, for instance, shows that p21/WAF1 protein levels can be significantly induced as early as 15 hours post-treatment with this compound.[5]

References

Application Notes and Protocols for Determining the Effects of Pyroxamide on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyroxamide is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylase 1 (HDAC1), with an ID50 of 100 nM.[1] By inhibiting HDAC1, this compound leads to the hyperacetylation of histones, which in turn alters chromatin structure and modulates the transcription of genes involved in cell cycle regulation and apoptosis.[2][3] This activity makes this compound a compound of significant interest in cancer research, as it has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1][4][5] These application notes provide a detailed protocol for assessing the effects of this compound on cancer cell viability using the MTT assay, along with data on its efficacy in various cell lines and an overview of the underlying signaling pathways.

Data Presentation

The cytotoxic and anti-proliferative effects of this compound have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Observations
HCT116Colon CarcinomaNot Specified6.5
RDRhabdomyosarcoma (embryonal)72~20.0Complete growth suppression observed.[4]
RH30BRhabdomyosarcoma (alveolar)72~20.0Complete growth suppression observed.[4]
MELMurine ErythroleukemiaNot SpecifiedMicromolar rangeInduces terminal differentiation.[1]
LNCaPProstate CarcinomaNot SpecifiedMicromolar rangeCauses dose-dependent inhibition of growth.
KCN-69nNeuroblastomaNot SpecifiedMicromolar rangeCauses dose-dependent inhibition of growth.
T24Bladder CarcinomaNot SpecifiedMicromolar rangeCauses dose-dependent inhibition of growth.

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and the specific assay used.

Experimental Protocols

Cell Viability Assay using MTT

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add this compound to cells incubate_24h->add_treatment prepare_dilutions Prepare this compound dilutions prepare_dilutions->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining cell viability upon this compound treatment using the MTT assay.

Signaling_Pathway cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_gene Gene Expression cluster_cellular Cellular Outcomes This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation p21 p21/WAF1 Gene Transcription Acetylated_Histones->p21 Increased Expression p21_protein p21/WAF1 Protein p21->p21_protein Translation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p21_protein->Cell_Cycle_Arrest Induction Apoptosis Apoptosis p21_protein->Apoptosis Induction

Caption: Signaling pathway of this compound-induced cell cycle arrest and apoptosis.

References

Application of Pyroxamide in Neuroblastoma Cell Lines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxamide (suberoyl-3-aminopyridineamide hydroxamic acid) is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases (HDACs).[1][2] By inhibiting HDACs, particularly HDAC1, this compound leads to the accumulation of acetylated histones, which in turn modulates chromatin structure and the transcription of genes involved in tumor suppression.[1] In the context of neuroblastoma, an aggressive pediatric cancer, this compound has been shown to induce growth inhibition, cell cycle arrest, and apoptosis at micromolar concentrations, highlighting its therapeutic potential.[1] A key mechanism of its action involves the upregulation of the cell cycle regulator p21/WAF1.[1]

These application notes provide a summary of the effects of this compound and other relevant histone deacetylase inhibitors on neuroblastoma cell lines, along with detailed protocols for key experimental procedures.

Data Presentation

While specific quantitative data for this compound in neuroblastoma cell lines is not extensively available in the public literature, the following tables summarize data for other hydroxamic acid-based HDAC inhibitors, which are expected to have similar mechanisms of action. This data can serve as a valuable reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of Hydroxamic Acid-Based HDAC Inhibitors in SH-SY5Y Neuroblastoma Cells

CompoundIC50 (µM)Treatment DurationNeuroblastoma Cell LineReference
SAHA0.9148 hoursSH-SY5Y[3]
Compound 3A8.4948 hoursSH-SY5Y[3]
Compound 3B4.4448 hoursSH-SY5Y[3]

Table 2: Effects of Hydroxamic Acid-Based HDAC Inhibitors on Apoptosis and Cell Cycle in SH-SY5Y Neuroblastoma Cells

CompoundEffect on ApoptosisEffect on Cell CycleReference
Compound 3B15% apoptotic cellsG2/M phase arrest (37% of cells)[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroblastoma

The primary mechanism of action of this compound involves the inhibition of histone deacetylases, leading to an increase in histone acetylation. This epigenetic modification results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes. One of the key downstream effectors is the cell cycle inhibitor p21.

Pyroxamide_Signaling_Pathway This compound This compound HDAC HDAC1 This compound->HDAC Inhibition Acetylated_Histones Acetylated Histones Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin p21_Gene p21 Gene Transcription Chromatin->p21_Gene p21_Protein p21 Protein p21_Gene->p21_Protein Cell_Cycle_Arrest Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits HDAC1, leading to histone acetylation and p21-mediated cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound's Effects

A typical workflow to evaluate the efficacy of this compound in neuroblastoma cell lines would involve determining its cytotoxicity, followed by mechanistic studies to understand its effects on the cell cycle and apoptosis.

Experimental_Workflow Start Start: Neuroblastoma Cell Culture (e.g., SH-SY5Y) Treatment Treat with this compound (Dose-Response) Start->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanistic_Studies Mechanistic Studies at IC50 IC50->Mechanistic_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanistic_Studies->Apoptosis Western_Blot Western Blot (p21, Acetylated Histones) Mechanistic_Studies->Western_Blot Analysis Data Analysis and Interpretation Cell_Cycle->Analysis Apoptosis->Analysis Western_Blot->Analysis

Caption: Workflow for evaluating this compound's anticancer effects in neuroblastoma cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • DMEM/F12 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[3]

  • Prepare serial dilutions of this compound in culture medium. It is advisable to test a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • This compound (at a predetermined IC50 concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed 3 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 concentration for 48 hours.[3]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

  • Neuroblastoma cells

  • 10 cm plates

  • This compound (at a predetermined IC50 concentration)

  • Cold 70% ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 cells in a 10 cm plate and allow them to reach 60% confluency.[3]

  • Treat the cells with this compound at its IC50 concentration for 48 hours.[3]

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol for at least 1 hour at 4°C.[3]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in RNase A solution and incubate for 3 hours at 37°C.[3]

  • Add PI staining solution and incubate for 30 minutes in the dark.[3]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for p21 and Acetylated Histones

This protocol is for detecting changes in protein expression of p21 and the level of histone acetylation.

Materials:

  • Neuroblastoma cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p21, anti-acetyl-histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Lyse the treated and control cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyroxamide Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Pyroxamide solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is practically insoluble in water.[1] Its solubility in aqueous solutions is very low, necessitating the use of solubility enhancement techniques for most experimental applications.

Q2: In which organic solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[2][3] Various suppliers report its solubility in DMSO to be in the range of 17 mg/mL (64.07 mM) to 125 mg/mL (471.15 mM).[1][4][5] It is also reported to be soluble in ethanol to a lesser extent, at approximately 2 mg/mL, and in dimethylformamide (DMF) at 2 mg/ml.[1][6] When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of this compound.[1]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10-100 mM.[2][3] For optimal results, prepare fresh solutions on the day of use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that no precipitate has formed.[2]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers such as phosphate-buffered saline (PBS) is generally not feasible due to its poor aqueous solubility. One supplier notes a solubility of 0.5 mg/mL in a 1:1 mixture of DMSO and PBS (pH 7.2).[6] To achieve a working concentration in an aqueous medium, it is necessary to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution into the desired aqueous buffer. However, this can often lead to precipitation. Please refer to the troubleshooting guides below for strategies to prevent this.

Troubleshooting Guides

Issue 1: this compound precipitates when my DMSO stock solution is diluted into an aqueous medium.

This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to overcome this problem:

1. pH Adjustment:

This compound has two ionizable functional groups: a hydroxamic acid and a pyridine ring. The pKa of the hydroxamic acid group is approximately 8.5-9.4, while the pKa of the conjugate acid of the pyridine ring (pyridinium) is around 5.25. This means that the solubility of this compound can be influenced by the pH of the aqueous medium.

  • Basic Conditions: At a pH above the pKa of the hydroxamic acid (pH > 9.4), this group will be deprotonated, forming a more soluble hydroxamate anion. Therefore, adjusting the pH of your aqueous medium to a basic pH (e.g., pH 10) can significantly increase the solubility of this compound.

  • Acidic Conditions: At a pH below the pKa of the pyridinium ion (pH < 5.25), the pyridine nitrogen will be protonated, forming a more soluble cationic species. Adjusting the pH to a mildly acidic range (e.g., pH 4-5) may improve solubility.

Experimental Protocol for pH Adjustment:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).

  • Prepare your desired aqueous buffer (e.g., phosphate buffer, citrate buffer) at a range of pH values (e.g., pH 4.0, 5.0, 7.4, 9.0, 10.0).

  • Slowly add a small aliquot of the this compound DMSO stock solution to each buffer with vigorous vortexing. The final concentration of DMSO should be kept as low as possible (ideally <1%) to minimize its effect on the experiment.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the desired experimental temperature.

  • Quantify the concentration of dissolved this compound in the clear supernatant using a suitable analytical method like HPLC-UV.

2. Use of Co-solvents and Excipients:

For in vivo and some in vitro applications, co-solvents and excipients can be used to formulate this compound in an aqueous vehicle.

Quantitative Data on this compound Formulations:

Formulation ComponentsAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (7.84 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (7.84 mM)[4]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂ONot specified[1]
5% DMSO, 95% Corn OilNot specified[1]

Experimental Protocol for Co-solvent Formulation (Example):

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a separate sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is obtained.

  • Add 50 µL of Tween-80 to the mixture and mix again until clear.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.

  • This formulation should be prepared fresh on the day of use.[4]

3. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

Experimental Protocol for Cyclodextrin Complexation:

  • Prepare an aqueous solution of the desired cyclodextrin (e.g., 20% w/v SBE-β-CD in saline).

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Slowly add the this compound stock solution to the cyclodextrin solution while stirring vigorously.

  • Allow the mixture to equilibrate, which may be facilitated by gentle heating or sonication.

  • Determine the concentration of dissolved this compound in the complexation medium.

Issue 2: How can I determine the concentration of dissolved this compound in my aqueous preparations?

Accurate quantification of dissolved this compound is crucial for reliable experimental results. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.

Experimental Protocol for this compound Quantification by HPLC-UV:

  • Sample Preparation: After attempting to dissolve this compound, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved material. Carefully collect the supernatant for analysis.

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound in the same solvent system as your samples (e.g., the aqueous buffer with the same final concentration of DMSO or co-solvents) to create a standard curve.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV absorbance at a wavelength where this compound has a strong absorbance (e.g., around 241 nm or 279 nm).[6]

  • Analysis: Inject the standards and samples onto the HPLC system. Integrate the peak area corresponding to this compound and calculate the concentration in your samples using the standard curve.

Visualizations

Pyroxamide_Solubility_Troubleshooting cluster_issue Issue cluster_solutions Troubleshooting Strategies cluster_ph pH Adjustment Details cluster_cosolvents Co-solvent Examples issue This compound precipitates in aqueous media ph_adjustment pH Adjustment issue->ph_adjustment cosolvents Co-solvents / Excipients issue->cosolvents cyclodextrins Cyclodextrin Complexation issue->cyclodextrins basic_ph Basic pH (>9.4) Deprotonates hydroxamic acid ph_adjustment->basic_ph acidic_ph Acidic pH (<5.25) Protonates pyridine ring ph_adjustment->acidic_ph peg PEG300 cosolvents->peg tween Tween-80 cosolvents->tween sbe_cd SBE-β-CD cosolvents->sbe_cd

Fig. 1: Troubleshooting workflow for this compound precipitation.

Pyroxamide_Signaling_Pathway This compound This compound HDAC1 HDAC1 This compound->HDAC1 inhibition Histones Histones HDAC1->Histones deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin p21 p21/WAF1 Gene Expression (CDKN1A) Chromatin->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Fig. 2: this compound's mechanism of action via HDAC1 inhibition.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_mix Mixing cluster_analysis Analysis stock Prepare this compound Stock in DMSO dilute Dilute Stock into Buffer (Vortexing) stock->dilute buffer Prepare Aqueous Buffer (with/without excipients) buffer->dilute centrifuge Centrifuge to Pellet Precipitate dilute->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Quantify by HPLC-UV supernatant->hplc

Fig. 3: Workflow for determining this compound solubility.

References

Technical Support Center: Optimizing Pyroxamide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Pyroxamide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic hydroxamic acid derivative that acts as a potent inhibitor of histone deacetylase 1 (HDAC1).[1][2] By inhibiting HDAC1, this compound prevents the removal of acetyl groups from histones, leading to hyperacetylation of these proteins.[1][3] This alteration in chromatin structure affects the transcription of certain genes, ultimately inducing cell cycle arrest, apoptosis (programmed cell death), and inhibiting tumor growth.[1]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. However, a general starting range for many cancer cell lines is between 1.25 µM and 20.0 µM.[2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use.

Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?

Precipitation can occur if the final concentration of DMSO in the culture medium is too high or if the this compound concentration exceeds its solubility limit in the aqueous environment of the medium.

  • Reduce DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.

  • Serial dilutions: Prepare intermediate dilutions of your this compound stock in culture medium before adding it to the final cell culture plate.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.

  • Sonication: If precipitation occurs during the preparation of the stock solution in DMSO, gentle sonication can be used to aid dissolution.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect on cells - Inactive compound.- Insufficient concentration.- Short incubation time.- Cell line is resistant.- Verify the activity of your this compound stock with a positive control cell line.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).- Increase the incubation time (e.g., 24, 48, 72 hours).- Research the specific cell line's sensitivity to HDAC inhibitors.
High background in assays - DMSO toxicity.- this compound autofluorescence (in fluorescence-based assays).- Include a vehicle control (medium with the same concentration of DMSO used for this compound treatment) in all experiments.- Check for autofluorescence of this compound at the excitation and emission wavelengths of your assay. If significant, use an alternative assay method (e.g., colorimetric instead of fluorescent).
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent this compound concentration.- Edge effects in multi-well plates.- Ensure consistent cell seeding density across all wells and experiments.- Prepare fresh dilutions of this compound for each experiment.- To minimize edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS.
Unexpected cytotoxicity in a sensitive cell line - this compound concentration is too high.- Off-target effects.- Perform a detailed dose-response curve to determine the IC50 value and select a concentration that induces the desired effect without excessive cell death.- Investigate potential off-target effects of this compound in your specific cell line by examining markers unrelated to HDAC1 inhibition.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentration RangeObserved EffectReference(s)
RD and RH30BRhabdomyosarcomaCell Viability1.25 - 20.0 µMDose-dependent decrease in viable cells[2][3][4]
LNCaPProstate CarcinomaGrowth Inhibition1.25 - 20 µMDose-dependent growth inhibition[3]
KCN-69nNeuroblastomaGrowth Inhibition1.25 - 20 µMDose-dependent growth inhibition[3]
T24Bladder CarcinomaGrowth Inhibition1.25 - 20 µMDose-dependent growth inhibition[3]
MELMurine ErythroleukemiaDifferentiation & ProliferationMicromolar concentrationsInduced terminal differentiation and inhibited proliferation[1][3]
HCT116Colon CarcinomaGrowth InhibitionNot specifiedInhibited cell growth[2]
Reh, Nalm6, Z33B-cell Precursor LeukemiaProliferation & ApoptosisNot specified (IC50: 2-6 µM)Time-dependent inhibition of proliferation and induction of apoptosis[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps for determining the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Western Blot for Histone H3 Acetylation

This protocol describes how to detect changes in histone H3 acetylation in response to this compound treatment.

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-Histone H3 (Lys9)) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated Histone H3 signal to the total Histone H3 signal.

Visualizations

Pyroxamide_Mechanism This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits Acetylated_Histones Hyperacetylated Histones Histones Histones (Lysine-Ac) HDAC1->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and tumor suppression.

Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement Prep_Stock Prepare this compound Stock (10-20 mM in DMSO) Determine_Range Determine Initial Concentration Range (e.g., 0.1 - 50 µM) Prep_Stock->Determine_Range Seed_Cells Seed Cells in Multi-well Plate Determine_Range->Seed_Cells Treat_Cells Treat with this compound Dose-Response Series Seed_Cells->Treat_Cells Incubate Incubate for Desired Time (24, 48, 72h) Treat_Cells->Incubate Perform_Assay Perform Cell-Based Assay (e.g., MTT, Western Blot) Incubate->Perform_Assay Analyze_Data Analyze Data & Determine IC50/EC50 Perform_Assay->Analyze_Data Refine_Concentration Refine Concentration for Subsequent Experiments Analyze_Data->Refine_Concentration

Caption: Workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting_Tree Start Inconsistent or Unexpected Results with this compound Check_Reagents Check this compound Stock & Cell Culture Reagents Start->Check_Reagents Is_Stock_OK Is Stock Solution Clear and Properly Stored? Check_Reagents->Is_Stock_OK Check_Cells Check Cell Health & Seeding Density Is_Stock_OK->Check_Cells Yes New_Stock Prepare Fresh This compound Stock Is_Stock_OK->New_Stock No Is_Cells_OK Are Cells Healthy and Seeding Consistent? Check_Cells->Is_Cells_OK Check_Protocol Review Experimental Protocol Is_Cells_OK->Check_Protocol Yes Optimize_Seeding Optimize Cell Seeding Density Is_Cells_OK->Optimize_Seeding No Is_Protocol_OK Are Incubation Times and Concentrations Correct? Check_Protocol->Is_Protocol_OK Optimize_Protocol Optimize Dose-Response and Time-Course Is_Protocol_OK->Optimize_Protocol No Contact_Support Contact Technical Support Is_Protocol_OK->Contact_Support Yes

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Pyroxamide stability in cell culture medium over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyroxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of histone deacetylase 1 (HDAC1), with an ID50 of 100 nM.[1][2][3][4] HDACs are enzymes that remove acetyl groups from histones, leading to tighter DNA wrapping and repression of transcription. By inhibiting HDAC1, this compound leads to the accumulation of acetylated histones, which in turn can induce the expression of certain genes like the cell cycle regulator p21/WAF1.[1][2] This activity can result in the induction of terminal differentiation, cell cycle arrest, and/or apoptosis in various cancer cell lines.[1][2][4][5]

Q2: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[3]

Q3: How can I assess the stability of this compound in my specific cell culture medium?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches. Degradation of this compound in cell culture medium over the course of the experiment.Perform a stability study of this compound in your specific cell culture medium and conditions (see experimental protocol below). Based on the stability profile, you may need to replenish the medium with fresh this compound at regular intervals.
Lower than expected potency or efficacy. 1. This compound has degraded in the cell culture medium.2. Suboptimal concentration used.1. Check the stability of this compound in your medium. Consider more frequent media changes with fresh compound.2. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. Concentrations ranging from 1.25 µM to 20 µM have been used in various cell lines.[3][4][5]
Precipitation of this compound in the cell culture medium. The concentration of this compound exceeds its solubility in the medium. This can be influenced by the solvent used for the stock solution (e.g., DMSO) and its final concentration in the medium.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to maintain solubility. If precipitation persists, consider using a lower concentration of this compound or a different solvent system if compatible with your cells.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., HPLC, LC-MS/MS)

  • Appropriate solvents for sample preparation and analysis

Procedure:

  • Preparation of this compound Spiked Medium:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal (e.g., ≤0.1%).

    • Gently mix the solution thoroughly.

  • Incubation:

    • Aliquot the this compound-spiked medium into sterile tubes or wells of a plate.

    • Place the samples in a 37°C incubator with 5% CO2.

  • Time Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • The 0-hour time point represents the initial concentration.

  • Sample Processing and Analysis:

    • For each time point, process the samples as required for your analytical method. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

    • Analyze the supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • From this data, you can determine the half-life (t½) of this compound in your specific cell culture medium.

Visualizations

Pyroxamide_Signaling_Pathway cluster_nucleus Nucleus This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones p21 p21 Acetylated_Histones->p21 Gene Expression Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Differentiation Differentiation Cell_Cycle_Arrest->Differentiation

Caption: this compound inhibits HDAC1, leading to histone acetylation and p21 expression.

Stability_Assay_Workflow start Start prep_medium Prepare this compound-spiked cell culture medium start->prep_medium incubate Incubate at 37°C, 5% CO2 prep_medium->incubate sampling Collect samples at various time points incubate->sampling process Process samples (e.g., protein precipitation) sampling->process analyze Analyze by HPLC or LC-MS/MS process->analyze data_analysis Plot concentration vs. time and calculate half-life analyze->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability in cell culture medium.

References

How to avoid Pyroxamide precipitation in working solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding Pyroxamide precipitation in working solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for initially dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, with reported concentrations of up to 125 mg/mL (471.15 mM).[3][4] For optimal results, use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can decrease the solubility of this compound.[4][5]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A2: It is not recommended to dissolve this compound directly in aqueous buffers or media. This compound has low aqueous solubility. Attempting to dissolve it directly in water-based solutions, especially at high concentrations, will likely result in precipitation. One source indicates a solubility of only 0.5 mg/mL in a 1:1 mixture of DMSO and PBS (pH 7.2).[2]

Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous working buffer. What happened?

A3: This is a common issue and occurs because the concentration of this compound in the final working solution has exceeded its solubility limit in that specific solvent mixture. The addition of an aqueous buffer to the DMSO stock reduces the overall solvating power for this compound, causing it to "crash out" of the solution.

Q4: How should I prepare my working solutions to avoid precipitation?

A4: The best practice is to first prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your final aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of this compound in the working solution is below its solubility limit in that specific aqueous environment. For in vivo studies, co-solvents such as PEG300 and surfactants like Tween-80 are often used to maintain solubility.[4][5][6]

Q5: What are the recommended storage conditions for this compound powder and stock solutions?

A5:

  • Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[5][6]

  • Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store these aliquots at -80°C for up to 6 months or at -20°C for up to one month.[6][7] It is highly recommended to prepare fresh working solutions from the stock on the day of the experiment.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. The concentration is too high. 2. The DMSO is old or has absorbed moisture.1. Refer to the solubility data to ensure you are not exceeding the maximum solubility. 2. Use fresh, anhydrous DMSO. 3. Gentle warming and sonication can be used to aid dissolution.[4][6]
Precipitation occurs immediately upon dilution of the DMSO stock into an aqueous buffer. The concentration of this compound in the final working solution is above its solubility limit in the aqueous environment.1. Lower the final concentration of this compound in the working solution. 2. Increase the percentage of DMSO in the final working solution (be mindful of DMSO toxicity in your experimental system). 3. For in vivo formulations, consider using a vehicle containing co-solvents like PEG300 and surfactants like Tween-80.
The working solution is initially clear but forms a precipitate over time. The solution is supersaturated and thermodynamically unstable. This can be influenced by temperature changes or interactions with other components in the solution.1. Prepare the working solution immediately before use.[4][5] 2. Ensure all components of the working solution are at room temperature before mixing. 3. If storage is necessary, store at a constant temperature and visually inspect for precipitates before use. Equilibrate to room temperature and ensure any precipitate is redissolved (if possible without compromising the experiment) before application.[7]

Quantitative Solubility Data

Solvent/Vehicle Reported Solubility Molar Concentration
DMSO125 mg/mL[3][4]471.15 mM[3][4]
DMSO100 mM100 mM
DMSO17 mg/mL[5]64.07 mM[5]
DMSO5 mg/mL[2]18.85 mM
DMF2 mg/mL[2]7.54 mM
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[2]1.88 mM
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 4 mg/mL[4]≥ 15.08 mM[4]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[6]≥ 7.84 mM[6]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL[6]≥ 7.84 mM[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 265.31 g/mol )

    • Anhydrous (molecular biology grade) DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 26.53 mg of this compound powder and place it in a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture Experiments

  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to create a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or inversion.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.

    • Use the working solution immediately. Note that the final DMSO concentration in this example is 0.01%.

Visualizations

Pyroxamide_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start This compound Powder dissolve Dissolve (Vortex/Sonicate) start->dissolve dmso Anhydrous DMSO dmso->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute into Aqueous Buffer stock->dilute working Final Working Solution dilute->working Concentration < Solubility Limit precipitate Precipitation Risk dilute->precipitate Concentration > Solubility Limit

Caption: Workflow for preparing this compound solutions to minimize precipitation risk.

This compound is an inhibitor of histone deacetylase (HDAC), specifically HDAC1.[8] Its mechanism of action involves the inhibition of this enzyme, leading to the accumulation of acetylated histones.[9] This, in turn, modulates chromatin structure and gene expression, which can induce cell differentiation and inhibit the growth of transformed cells.[8][10]

Pyroxamide_Signaling_Pathway This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits Histones Acetylated Histones HDAC1->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Leads to p21 p21/WAF1 Expression Chromatin->p21 Allows for Growth Tumor Cell Growth Inhibition & Apoptosis p21->Growth Induces

Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.

References

Pyroxamide off-target effects in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using pyroxamide in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound a kinase inhibitor? I'm seeing unexpected effects in my kinase screening assay.

A1: This is a common point of confusion. This compound is not a kinase inhibitor; its primary and well-documented mechanism of action is the inhibition of histone deacetylases (HDACs), particularly HDAC1. It belongs to the hydroxamic acid class of compounds which are potent chelators of the zinc ion in the active site of zinc-dependent HDACs. If you are observing activity in a kinase assay, it is likely due to an off-target effect or an assay artifact, rather than direct, potent inhibition of the kinase itself.

Q2: What is the difference between a kinase inhibitor and an HDAC inhibitor?

A2: Kinase inhibitors and HDAC inhibitors target different classes of enzymes and have distinct downstream effects.

  • Kinase Inhibitors: These compounds typically target the ATP-binding pocket of protein kinases, preventing the phosphorylation of substrate proteins. This directly interferes with signaling cascades that control cell processes like proliferation, differentiation, and survival.

  • HDAC Inhibitors: These compounds, including this compound, block the enzymatic activity of HDACs. This leads to an accumulation of acetyl groups on histone and non-histone proteins. The resulting hyperacetylation of histones alters chromatin structure, leading to changes in gene expression, including the reactivation of tumor suppressor genes.[1][2]

Q3: What are the known off-target effects of this compound and other HDAC inhibitors?

A3: While this compound is selective for HDACs, like most small molecules, it can have off-target effects. For the broader class of hydroxamate-based HDAC inhibitors, some studies have identified off-targets through chemical proteomics. For instance, metallo-beta-lactamase domain-containing protein 2 (MBLAC2) has been identified as a frequent off-target of hydroxamate-based drugs.[3] It is crucial to validate that the observed phenotype in your experiment is due to HDAC inhibition and not an unintended interaction.

Q4: What are the typical concentrations at which this compound exhibits its primary activity?

A4: The effective concentration of this compound can vary depending on the cell line and assay duration. Below is a summary of reported concentrations for its primary HDAC inhibitory and anti-cancer effects.

Assay TypeCell Line/TargetEffective ConcentrationReference
Biochemical Assay Affinity-purified HDAC1ID50 = 100 nM[4]
Cell-based Assay Murine Erythroleukemia (MEL) cells0.625–8 µM (Induces differentiation)[3]
Cell-based Assay B-cell precursor ALL cell linesIC50 = 2–6 µM (96h incubation)[3]
Cell-based Assay Rhabdomyosarcoma cell lines1.25–20.0 µM (Induces apoptosis)[3]

Note: ID50 refers to the dose for 50% inhibition, while IC50 refers to the half-maximal inhibitory concentration in a cellular context.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Q5: I'm observing high levels of cytotoxicity at low concentrations of this compound, which is inconsistent with published data. What could be the cause?

A5: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors. Ensure that the concentrations used are appropriate for your specific cell model.

  • Assay Duration: Longer incubation times will generally lead to increased cytotoxicity. Compare your experimental timeline with established protocols.

  • Compound Purity and Solvent Effects: Verify the purity of your this compound stock. Additionally, the solvent (e.g., DMSO) used to dissolve the compound can be toxic to cells at higher concentrations. Always run a vehicle-only control.

  • Off-Target Cytotoxicity: While this compound's primary effect is through HDAC inhibition, at higher concentrations, off-target effects leading to cell death cannot be ruled out. Consider performing a rescue experiment by overexpressing a downstream effector to confirm the mechanism.

Q6: My results are inconsistent across experiments. What are common sources of variability in cell-based assays?

A6: Reproducibility is key in cell-based assays. Common sources of variability include:

  • Cell Passage Number: Cells can change their characteristics over time in culture. Use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Ensure accurate and uniform cell seeding.

  • Reagent Quality: Use fresh media and supplements, and ensure your this compound stock has not undergone multiple freeze-thaw cycles.

  • Assay Interference: The compound itself might interfere with the assay readout. For example, autofluorescent compounds can be problematic in fluorescence-based assays.[5][6]

Q7: I'm seeing a phenotype that resembles the effect of a known kinase inhibitor. How can I confirm if this is due to HDAC inhibition or an off-target kinase effect?

A7: This is a critical question of target validation. Here are steps to differentiate between HDAC and kinase inhibition:

  • Confirm HDAC Target Engagement: The most direct way is to measure the acetylation status of known HDAC substrates. An increase in acetylated histones (e.g., Ac-H3, Ac-H4) or acetylated tubulin (for HDAC6 inhibitors) is a hallmark of HDAC inhibition. This can be readily assessed by Western blot.

  • Assess Kinase Pathway Phosphorylation: If you suspect inhibition of a specific kinase, check the phosphorylation status of its direct downstream substrates. If this compound is acting as a kinase inhibitor, you would expect to see a decrease in the phosphorylation of these substrates.

  • Perform a Kinome-wide Scan: To broadly assess off-target kinase activity, you can use a commercial kinome profiling service.[4][7][8] These services screen your compound against a large panel of kinases to identify any unintended interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify that this compound directly binds to HDACs in a cellular context.

Experimental Protocols & Methodologies

Protocol 1: Western Blot for Histone Acetylation

This protocol is a key experiment to confirm the on-target activity of this compound in cells.

Objective: To detect an increase in acetylated histones in response to this compound treatment.

Methodology:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, also include an HDAC inhibitor (like Trichostatin A or sodium butyrate) in the lysis buffer to preserve the acetylation marks during sample preparation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3 (e.g., at Lys9/14) and total Histone H3 (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A dose-dependent increase in the ratio of acetylated-H3 to total-H3 will confirm HDAC inhibition by this compound.

Protocol 2: General Workflow for Investigating Off-Target Effects

This workflow provides a systematic approach to identifying and validating potential off-target effects of a small molecule like this compound.

Objective: To determine if an observed cellular phenotype is due to the intended target or an off-target interaction.

Methodology:

  • Confirm Primary Target Engagement: First, confirm that this compound is engaging with its primary target (HDACs) in your system at the concentrations of interest using the Western blot protocol described above or a cellular thermal shift assay (CETSA).

  • Hypothesis-driven Off-Target Assessment: If you suspect a particular off-target (e.g., a specific kinase), use targeted assays. For kinases, this would involve an in vitro kinase activity assay or a Western blot for a specific phosphoprotein in the suspected pathway.

  • Unbiased Proteome-wide Screening: To discover unknown off-targets, several advanced techniques can be employed:

    • Chemical Proteomics: This involves using a modified version of this compound (e.g., with a biotin tag) to pull down binding partners from cell lysates, which are then identified by mass spectrometry.[9][10]

    • Kinome-wide Profiling: Submit the compound to a commercial service that screens for binding or inhibitory activity against a large panel of kinases.[4][7][11]

  • Validate Putative Off-Targets: Any potential off-targets identified in the screening phase must be validated.

    • Genetic Approaches: Use siRNA or CRISPR to knock down the suspected off-target protein. If the phenotype of the knockdown mimics the effect of this compound treatment, this suggests the off-target is responsible for that effect.

    • Biochemical Validation: Express and purify the off-target protein and perform in vitro binding or activity assays with this compound to confirm a direct interaction.

  • Structure-Activity Relationship (SAR) Studies: Synthesize or obtain analogs of this compound. If the potency against the off-target correlates with the observed cellular phenotype across a series of analogs, it strengthens the evidence for the off-target's involvement.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the use of this compound.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin This compound This compound HDAC HDAC1 This compound->HDAC Inhibits Histones_Acetylated Histones (Acetylated) + DNA (Relaxed) HDAC->Histones_Acetylated Deacetylates Histones_Deacetylated Histones (Deacetylated) + DNA (Condensed) Histones_Deacetylated->Histones_Acetylated HATs Acetylate Gene_Expression Gene Expression (e.g., p21) Histones_Acetylated->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Gene_Expression->Cell_Cycle_Arrest Leads to

Caption: Signaling pathway of this compound as an HDAC inhibitor.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., high toxicity, wrong phenotype) Check_Basics Step 1: Verify Basics - Compound Purity - Cell Health/Passage - Dosing & Vehicle Control Start->Check_Basics On_Target_Effect Step 2: Confirm On-Target Effect (Western for Ac-Histones) Check_Basics->On_Target_Effect Is_On_Target On-Target Effect Confirmed? On_Target_Effect->Is_On_Target Off_Target_Investigation Step 3: Investigate Off-Targets - Kinome Screen - Proteomics Is_On_Target->Off_Target_Investigation Yes Assay_Artifact Step 4: Check for Assay Artifacts - Autofluorescence - Compound Aggregation Is_On_Target->Assay_Artifact No Conclusion_On_Target Conclusion: Phenotype is likely due to HDAC inhibition. Off_Target_Investigation->Conclusion_On_Target If no off-targets found Conclusion_Off_Target Conclusion: Phenotype is likely due to a validated off-target. Off_Target_Investigation->Conclusion_Off_Target Conclusion_Artifact Conclusion: Result is an assay artifact. Re-evaluate assay design. Assay_Artifact->Conclusion_Artifact

Caption: Logical workflow for troubleshooting unexpected experimental results.

Off_Target_ID_Workflow Start Phenotype Observed with this compound Confirm_HDAC_Engagement Confirm HDAC Engagement (e.g., Western, CETSA) Start->Confirm_HDAC_Engagement Screening Unbiased Off-Target Screening Confirm_HDAC_Engagement->Screening Chemoproteomics Chemical Proteomics (Affinity Purification-MS) Screening->Chemoproteomics KinomeScan Kinome-wide Scan Screening->KinomeScan Validation Validation of Hits Chemoproteomics->Validation KinomeScan->Validation Biochemical_Validation Biochemical Assays (Binding, Activity) Validation->Biochemical_Validation Genetic_Validation Genetic Validation (siRNA, CRISPR) Validation->Genetic_Validation Conclusion Identify True Off-Target(s) Responsible for Phenotype Biochemical_Validation->Conclusion Genetic_Validation->Conclusion

Caption: Experimental workflow for off-target identification and validation.

References

Technical Support Center: Minimizing Pyroxamide Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Pyroxamide. This resource provides in-depth guidance to help you design and troubleshoot experiments with the goal of minimizing toxicity in normal, non-cancerous cells while maximizing its efficacy against cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases (HDACs), with a strong preference for HDAC1.[1][2][3][4][5] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones in cells. This hyperacetylation alters chromatin structure, making the DNA more accessible to transcription factors.[1][2] This, in turn, leads to changes in the expression of certain genes that regulate cell growth and survival. A key target that is often upregulated is the cyclin-dependent kinase inhibitor p21/WAF1, which plays a crucial role in cell cycle arrest.[1][3][6] The ultimate outcome for cancer cells is the induction of growth arrest, differentiation, and/or apoptosis (programmed cell death).[1][2][3][6]

Q2: Why does this compound show selectivity for cancer cells over normal cells?

While not completely selective, this compound and other HDAC inhibitors tend to be more cytotoxic to cancer cells than to normal cells.[7][8] The precise molecular basis for this differential sensitivity is an area of active research, but one key mechanism appears to be related to the cellular response to DNA damage.

  • DNA Damage and Repair: HDAC inhibitors, including the related compound vorinostat, have been shown to induce DNA double-strand breaks in both normal and cancerous cells. However, normal cells are often able to efficiently repair this damage, while many cancer cell lines have defects in their DNA damage response pathways.[9][10] This leads to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. It is believed that HDAC inhibitors can suppress the expression of crucial DNA repair proteins like RAD50 and MRE11 specifically in transformed cells, further impairing their ability to recover.[10]

Q3: What are the known IC50 values for this compound in different cell lines?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of exposure. While extensive data on a wide range of normal human cell lines is limited in publicly available literature, some information is available for cancer cell lines.

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
MELMurine Erythroleukemia-Micromolar concentrations induce differentiation
LNCaPProstate Carcinoma-1.25-20 µM causes growth inhibition
KCN-69nNeuroblastoma-1.25-20 µM causes growth inhibition
T24Bladder Carcinoma-1.25-20 µM causes growth inhibition
RDRhabdomyosarcoma (embryonal)72Dose-dependent decrease in viable cells (1.25-20 µM)
RH30BRhabdomyosarcoma (alveolar)72Dose-dependent decrease in viable cells (1.25-20 µM)
Reh, Nalm6, Z33B-cell precursor Acute Lymphoblastic Leukemia962-6

Data compiled from multiple sources.[1][2][6]

Troubleshooting Guide

Issue 1: Difficulty dissolving or preparing this compound solutions.
  • Problem: this compound powder is not dissolving properly, or a precipitate forms in the stock solution.

  • Solution:

    • This compound is soluble in DMSO at concentrations up to 100 mM.[4] Ensure you are using fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility.[2]

    • For in vivo studies or specific cell culture conditions, co-solvents may be necessary. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[5][11]

    • If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[5]

    • Stability: Prepare fresh solutions for each experiment if possible. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[11] Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over extended periods (e.g., 24-72 hours) has not been extensively reported; therefore, it is best to replace the media with freshly prepared this compound at regular intervals during long-term experiments.

Issue 2: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
  • Problem: Variability in cell viability data that does not correlate with the expected dose-response of this compound.

  • Solution:

    • Assay Interference: Some compounds can interfere with tetrazolium-based assays like MTT and XTT by directly reducing the dye, leading to an overestimation of cell viability. Antioxidants, particularly those with thiol groups like N-acetylcysteine, have been reported to cause such interference.[12] While direct interference by this compound has not been documented, it is a possibility to consider.

    • Alternative Assays: To confirm your results, use a viability assay with a different readout, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures the metabolic activity of viable cells, or a dye exclusion assay (e.g., Trypan Blue) which directly counts live and dead cells.

    • Control for DMSO Effects: Ensure that the final concentration of DMSO in your culture medium is consistent across all conditions (including untreated controls) and is at a non-toxic level (typically below 0.5%).

Issue 3: Observed changes in normal cell morphology or adhesion.
  • Problem: Normal cells treated with this compound appear stressed, detach from the culture plate, or exhibit altered morphology even at sub-lethal concentrations.

  • Solution:

    • Mechanism of Action: HDAC inhibitors can affect the acetylation of non-histone proteins, including cytoskeletal components like α-tubulin. This can lead to changes in cell shape, adhesion, and migration.[13][14]

    • Dose and Time Dependence: These effects are likely dose- and time-dependent. If maintaining normal cell morphology is critical for your experiment, consider using lower concentrations of this compound or shorter exposure times.

    • Quantitative Analysis: Document these changes systematically using microscopy. You can quantify cell spreading, circularity, and the number and size of focal adhesions to understand the impact of this compound on cell morphology.

Strategies for Minimizing Normal Cell Toxicity

Strategy 1: Co-treatment with Cytoprotective Agents

The use of antioxidants as cytoprotective agents is a promising strategy to mitigate off-target toxicity.

  • N-acetylcysteine (NAC): NAC is a precursor to the intracellular antioxidant glutathione (GSH) and can also act as a direct scavenger of reactive oxygen species (ROS).[12][15] HDAC inhibitors have been shown to induce oxidative stress, which may contribute to their toxicity in normal cells.[7] While direct studies of NAC with this compound are lacking, NAC has been shown to protect against DNA damage and cytotoxicity induced by other compounds.[16]

    • Experimental Approach: To test the protective effect of NAC, pre-incubate normal cells with a non-toxic concentration of NAC for 1-2 hours before adding this compound. A dose-response experiment should be performed to determine the optimal concentration of NAC for cytoprotection in your specific cell type.

Strategy 2: Combination Therapy to Reduce this compound Dosage

Combining this compound with other anti-cancer agents may allow for the use of lower, less toxic concentrations of each drug while achieving a synergistic or additive therapeutic effect. The choice of the combination agent will depend on the cancer type and its specific molecular vulnerabilities.

Key Experimental Protocols

Protocol 1: Assessing Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer (typically provided with the kit)

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density that will not exceed 90% confluency by the end of the experiment. Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which contains detached (potentially apoptotic) cells.

    • Wash the adherent cells once with PBS.

    • Trypsinize the cells, and then combine them with the collected culture medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Gating:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: Measuring Histone Acetylation by Western Blot

This protocol is used to confirm the on-target activity of this compound by detecting the hyperacetylation of histones.

Materials:

  • RIPA Lysis Buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% or 4-20% gradient)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, Anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-acetyl-H3 and anti-total-H3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

Visualizations

Pyroxamide_Mechanism_of_Action This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin AcetylatedHistones Acetylated Histones (Hyperacetylation) OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression OpenChromatin->GeneExpression p21 p21/WAF1 Up-regulation GeneExpression->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of this compound leading to apoptosis in cancer cells.

Experimental_Workflow_Toxicity_Assessment cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis NormalCells Normal Cells This compound Treat with this compound (Dose-Response) NormalCells->this compound CancerCells Cancer Cells CancerCells->this compound Viability Cell Viability Assay (e.g., ATP-based) This compound->Viability Apoptosis Apoptosis Assay (Annexin V/PI) This compound->Apoptosis WesternBlot Western Blot (Ac-Histones, p21) This compound->WesternBlot IC50 Calculate IC50 Values Viability->IC50 Compare Compare Toxicity Profile IC50->Compare

Caption: Workflow for assessing this compound's differential toxicity.

Troubleshooting_Logic start Inconsistent Viability Results? check_assay Potential Assay Interference? start->check_assay check_dmso DMSO Control Consistent? start->check_dmso check_stability Compound Degradation? start->check_stability action_assay Use Alternative Viability Assay check_assay->action_assay Yes action_dmso Standardize DMSO Concentration check_dmso->action_dmso No action_stability Prepare Fresh Solutions check_stability->action_stability Yes

Caption: Troubleshooting logic for inconsistent cell viability results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Pyroxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of Pyroxamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic derivative of hydroxamic acid that exhibits antineoplastic properties.[1] It functions as a potent inhibitor of histone deacetylase 1 (HDAC1), with an ID50 of 100 nM.[2][3][4] By inhibiting HDACs, this compound induces hyperacetylation of core histones, which alters chromatin structure and modulates the transcription of genes involved in tumor growth suppression, leading to cell cycle arrest and apoptosis.[1][2][3]

Q2: What are the known solubility properties of this compound?

This compound is soluble in DMSO up to 100 mM.[5] However, its aqueous solubility is limited, which is a common challenge for many new chemical entities and can hinder its oral bioavailability.[6]

Q3: Why is improving the in vivo bioavailability of this compound important?

Enhancing the in vivo bioavailability of this compound is crucial for achieving therapeutic concentrations at the target site with oral administration. Poor bioavailability can lead to high inter-individual variability in drug exposure and potentially reduced efficacy. Improving bioavailability can allow for lower, more consistent dosing, which can also minimize potential side effects.

Q4: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve its dissolution rate.[6][7]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state, often by spray drying with a polymer, can significantly enhance solubility and in vivo performance.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations of this compound between subjects. Poor and variable absorption due to low aqueous solubility.1. Optimize Formulation: Explore bioavailability enhancement strategies such as micronization, solid dispersions, or lipid-based formulations. 2. Control Food Effects: Administer this compound with or without food consistently across all subjects, as food can significantly impact the absorption of poorly soluble drugs.
Low oral bioavailability observed in preclinical animal models. - Low dissolution rate in the gastrointestinal tract. - First-pass metabolism.1. Enhance Dissolution: Utilize formulation approaches that increase the dissolution rate (see Q4 in FAQs). 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism.[10] If significant, consider strategies to bypass the liver, such as lymphatic transport promoted by some lipid-based systems.[7]
Precipitation of this compound in the gastrointestinal tract upon oral administration. The drug concentration exceeds its solubility limit in the gut lumen after the formulation disperses.1. Use Precipitation Inhibitors: Incorporate polymers in the formulation (e.g., in solid dispersions) that can maintain a supersaturated state of the drug in the gut. 2. Optimize LBDDS: For lipid-based systems, ensure the formation of stable emulsions or microemulsions upon dispersion in aqueous media.
Inconsistent results in in vivo efficacy studies despite consistent dosing. Fluctuating plasma concentrations falling below the therapeutic window.1. Improve Formulation Robustness: Develop a formulation that provides consistent drug release and absorption under varying physiological conditions. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between this compound plasma concentration and its pharmacological effect to determine the target exposure needed for efficacy.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Spray Drying

Objective: To enhance the dissolution rate of this compound by converting it into an amorphous solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)

  • Dichloromethane

  • Methanol

  • Spray dryer

  • Dissolution testing apparatus

Method:

  • Dissolve this compound and PVP/VA 64 (e.g., in a 1:4 ratio) in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).

  • Stir the solution until a clear solution is obtained.

  • Set the parameters of the spray dryer (e.g., inlet temperature, spray rate, and gas flow) to optimal conditions for the solvent system and polymer.

  • Spray dry the solution to obtain a fine powder.

  • Collect the resulting solid dispersion powder.

  • Characterize the solid dispersion for its physical state (using techniques like X-ray powder diffraction to confirm amorphous nature) and drug content.

  • Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure crystalline this compound.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a lipid-based system to improve its solubilization and absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Method:

  • Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Construct a ternary phase diagram to identify the self-emulsifying region for a combination of the selected excipients.

  • Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in the optimized ratio.

  • Add this compound to the mixture and dissolve it completely with the aid of gentle heating and vortexing.

  • Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of a nano- or microemulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

  • Conduct in vitro drug release studies using a dialysis method.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound (Poorly Soluble) Formulation Bioavailability Enhancement Formulation This compound->Formulation SD Solid Dispersion Formulation->SD Option 1 LBDDS Lipid-Based System Formulation->LBDDS Option 2 Nano Nanoparticles Formulation->Nano Option 3 Dissolution Dissolution Testing SD->Dissolution LBDDS->Dissolution Nano->Dissolution Permeability Permeability Assay (e.g., Caco-2) Dissolution->Permeability PK_Study Pharmacokinetic Study (Animal Model) Permeability->PK_Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study

Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.

signaling_pathway This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., p21/WAF1 activation) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.

References

Best practices for long-term storage of Pyroxamide solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Pyroxamide solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] It is crucial to use anhydrous or freshly opened DMSO, as the presence of water can decrease the solubility of this compound and promote precipitation.[3] For in vivo experiments, stock solutions in DMSO are often diluted with other vehicles like PEG300, Tween-80, saline, or corn oil.[4]

Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the solution is reported to be stable for up to six months. For shorter-term storage, -20°C is acceptable for up to one month.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation, aggregation, and precipitation.[4] Ideally, you should aliquot your stock solution after preparation into volumes suitable for single experiments. If repeated use from a single vial is unavoidable, minimize the number of freeze-thaw cycles.

Q4: My this compound solution has precipitated upon storage. What should I do?

A4: If precipitation occurs, you can try to redissolve the compound by gentle warming and/or sonication.[2][4] Before use, always ensure that the solution is clear and all precipitate has dissolved. Equilibrate the solution to room temperature before adding it to your experimental system.[4] If the precipitate does not redissolve, it may indicate compound degradation or saturation issues, and it is advisable to prepare a fresh solution.

Q5: Should I protect my this compound solution from light?

Q6: What is the stability of this compound in aqueous solutions or cell culture media?

A6: this compound, like other hydroxamic acid-containing compounds, may be susceptible to hydrolysis, especially at non-neutral pH. For in vivo experiments and cell-based assays, it is recommended to prepare fresh working solutions from a frozen stock on the day of use.[4] Do not store this compound in aqueous solutions for extended periods.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution during storage 1. Solvent absorbed moisture. 2. Concentration is too high. 3. Improper storage temperature. 4. Repeated freeze-thaw cycles.1. Use fresh, anhydrous DMSO. 2. Prepare a less concentrated stock solution. 3. Store at -80°C for long-term storage. 4. Aliquot stock solution into single-use vials. 5. Try to redissolve by gentle warming or sonication before use.[2][4]
Precipitation upon dilution into aqueous buffer or media 1. Poor aqueous solubility of this compound. 2. The final concentration of DMSO is too low to maintain solubility. 3. pH of the aqueous solution affects solubility.1. Increase the final DMSO concentration if tolerated by the experimental system. 2. Prepare a more dilute stock solution to minimize the volume added to the aqueous phase. 3. For in vivo studies, consider using co-solvents such as PEG300 or Tween-80.[4] 4. Ensure the final pH of the solution is compatible with this compound's stability.
Inconsistent experimental results 1. Degradation of this compound in stock or working solution. 2. Inaccurate concentration due to precipitation.1. Prepare fresh working solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Visually inspect for and redissolve any precipitate before use. 4. Store stock solutions at the recommended temperature and for the recommended duration.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound solutions based on available data.

Solvent Storage Temperature Storage Duration Source
DMSO-20°CUp to 1 month[4]
DMSO-80°CUp to 6 months[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile, dry container.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[2][4]

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

    • Aliquot the stock solution into single-use, light-protected (amber) sterile tubes.

    • Label the tubes clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

Solution_Preparation_and_Storage_Workflow This compound Solution Handling Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store_short Store at -20°C (<= 1 month) aliquot->store_short store_long Store at -80°C (<= 6 months) aliquot->store_long thaw Thaw Aliquot store_short->thaw store_long->thaw equilibrate Equilibrate to Room Temperature thaw->equilibrate check_precipitate Check for Precipitate equilibrate->check_precipitate redissolve Gentle Warming/Sonication if Precipitated check_precipitate->redissolve Precipitate Present prepare_working Prepare Working Solution check_precipitate->prepare_working No Precipitate redissolve->prepare_working use_experiment Use in Experiment prepare_working->use_experiment

Caption: Workflow for preparing and storing this compound solutions.

Troubleshooting_Precipitation Troubleshooting this compound Precipitation cluster_stock In Stock Solution cluster_working In Working Solution (Aqueous) start Precipitate Observed in this compound Solution cause_stock Possible Causes: - Moist DMSO - Supersaturation - Freeze-thaw cycles start->cause_stock cause_working Possible Causes: - Poor aqueous solubility - Low final DMSO concentration - Incompatible pH start->cause_working solution_stock Solutions: - Gentle warming/sonication - Prepare fresh with anhydrous DMSO - Aliquot future stocks cause_stock->solution_stock solution_working Solutions: - Increase final DMSO % - Use co-solvents (e.g., PEG300) - Adjust pH if possible - Prepare fresh cause_working->solution_working

Caption: Logical guide for troubleshooting precipitation issues.

References

Validation & Comparative

Pyroxamide vs. SAHA (Vorinostat): A Comparative Guide on Efficacy in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of two prominent histone deacetylase (HDAC) inhibitors, Pyroxamide and SAHA (Vorinostat), in the context of solid tumors. By presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to be a valuable resource for researchers in oncology and drug development.

Introduction

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By altering chromatin structure and influencing gene expression, they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. This compound and SAHA (Vorinostat) are both hydroxamic acid-based pan-HDAC inhibitors that have been investigated for their therapeutic potential in various malignancies. SAHA (Vorinostat) is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma and has been extensively studied in a wide range of solid tumors.[1][2][3] this compound, a synthetic derivative of hydroxamic acid, has also demonstrated potent antineoplastic properties in preclinical studies.[4][5] This guide focuses on a direct comparison of their efficacy based on available preclinical data.

Mechanism of Action: Targeting Histone Deacetylases

Both this compound and SAHA exert their anti-tumor effects by inhibiting the activity of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, these drugs cause an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes. This ultimately leads to the inhibition of cancer cell growth and survival.[2][3][4]

HDAC_Inhibition_Pathway General Mechanism of Action of this compound and SAHA cluster_nucleus Cell Nucleus DNA DNA Chromatin Chromatin DNA->Chromatin Histones Histones Histones->Chromatin Acetylated_Histones Acetylated Histones HDAC HDAC (Histone Deacetylase) Acetylated_Histones->HDAC Deacetylation Gene_Transcription Tumor Suppressor Gene Transcription Acetylated_Histones->Gene_Transcription HAT HAT (Histone Acetyltransferase) HAT->Acetylated_Histones Acetylation HDAC->Histones Pyroxamide_SAHA This compound / SAHA Pyroxamide_SAHA->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Xenograft_Workflow General Workflow for In Vivo Xenograft Studies Cell_Culture Human Tumor Cell Culture Implantation Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Establishment and Growth Implantation->Tumor_Growth Treatment Treatment with This compound/SAHA or Vehicle Tumor_Growth->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

References

A Comparative Analysis of Pyroxamide and Trichostatin A Potency in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of two prominent histone deacetylase (HDAC) inhibitors: Pyroxamide and Trichostatin A. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Data Presentation: Potency Comparison

The following table summarizes the inhibitory potency of this compound and Trichostatin A against various HDAC isoforms and cancer cell lines.

CompoundTargetPotency MetricValue (nM)Reference(s)
This compound HDAC1ID50100[1][2][3][4]
B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cell linesIC502000-6000[1]
Trichostatin A HDACs (general)IC50~1.8[5]
HDAC1IC504.99[6]
HDAC3IC505.21[6]
HDAC4IC5027.6[6]
HDAC6IC5016.4[6]
HDAC10IC5024.3[6]
Breast Cancer Cell LinesIC5026.4 - 308.1[7]
Ki3.4[6]

Signaling Pathways

Both this compound and Trichostatin A exert their cellular effects by inhibiting HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This, in turn, modulates various signaling pathways.

This compound has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21/WAF1, a key regulator of cell cycle progression.[3][4]

Pyroxamide_Pathway cluster_0 This compound This compound HDAC1 HDAC1 This compound->HDAC1 Histones Histones HDAC1->Histones deacetylates Acetylated_Histones Acetylated Histones p21_Gene p21/WAF1 Gene Acetylated_Histones->p21_Gene activates transcription p21_Protein p21/WAF1 Protein p21_Gene->p21_Protein expresses Cell_Cycle_Arrest Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest induces Trichostatin_A_Pathway TSA Trichostatin A HDACs HDACs (Class I/II) TSA->HDACs inhibits p53 p53 HDACs->p53 upregulates TGF_beta_pathway TGF-β/Akt, MAPK, ERK1/2 HDACs->TGF_beta_pathway modulates Apoptosis Apoptosis p53->Apoptosis induces Cell_Proliferation_EMT Cell Proliferation & Epithelial-Mesenchymal Transition TGF_beta_pathway->Cell_Proliferation_EMT inhibits HDAC_Inhibition_Workflow Start Prepare Reagents: - HDAC Enzyme - Inhibitor (this compound/TSA) - Fluorogenic Substrate - Assay Buffer - Developer Solution Incubation Incubate HDAC enzyme with varying concentrations of inhibitor. Start->Incubation Substrate_Addition Add fluorogenic HDAC substrate. Incubation->Substrate_Addition Reaction_Incubation Incubate to allow for enzymatic reaction. Substrate_Addition->Reaction_Incubation Development Add developer solution to stop the reaction and generate a fluorescent signal. Reaction_Incubation->Development Measurement Measure fluorescence using a microplate reader. Development->Measurement Analysis Calculate % inhibition and determine IC50 values. Measurement->Analysis

References

Pyroxamide: A Comparative Guide to its HDAC Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the isoform selectivity of histone deacetylase (HDAC) inhibitors is crucial for predicting their therapeutic efficacy and potential side effects. This guide provides a comparative analysis of Pyroxamide's selectivity profile against various HDAC isoforms, benchmarked against other well-known HDAC inhibitors.

Quantitative Selectivity Profile of HDAC Inhibitors

The inhibitory activity of this compound and other prominent HDAC inhibitors against different HDAC isoforms is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of potency and selectivity. This compound is a potent inhibitor of HDAC1.[1][2][3][4][5][6][7][8][9] Data on its activity against a broader range of HDAC isoforms is limited in the public domain.

InhibitorClass IClass IIaClass IIbClass IV
HDAC1 HDAC2 HDAC3 HDAC8
This compound 100-200 nM[3][5][7]---
Vorinostat (SAHA) 10 nM-20 nM-
Panobinostat Pan-HDAC inhibitor (IC50 range: 2.1 - 531 nM)[10]
Romidepsin Class I selective[11]
Belinostat Pan-HDAC inhibitor[12][13]

Experimental Protocols for Determining HDAC Isoform Selectivity

The determination of the inhibitory activity (IC50) of a compound against different HDAC isoforms typically involves in vitro enzymatic assays. A representative fluorometric assay protocol is outlined below.

General Principle

HDAC activity is measured by the deacetylation of a fluorogenic substrate. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Materials
  • Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer enzyme (e.g., Trypsin)

  • Test compound (this compound or other inhibitors) dissolved in DMSO

  • Control inhibitor (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Workflow for HDAC Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant HDAC enzyme in assay buffer add_enzyme Add diluted HDAC enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare substrate/developer mix start_reaction Initiate reaction by adding substrate/developer mix prep_substrate->start_reaction add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate read_fluorescence Measure fluorescence (e.g., Ex/Em = 360/460 nm) incubate->read_fluorescence plot_data Plot fluorescence vs. inhibitor concentration read_fluorescence->plot_data calc_ic50 Calculate IC50 value using non-linear regression plot_data->calc_ic50

Experimental workflow for determining HDAC IC50 values.

Signaling Pathway: this compound-Induced Cell Cycle Arrest and Apoptosis

HDAC inhibitors, including this compound, exert their anti-cancer effects by altering the acetylation state of histones and other proteins, leading to changes in gene expression. A key target is the cyclin-dependent kinase inhibitor p21/WAF1. The induction of p21 leads to cell cycle arrest and can contribute to apoptosis.

G This compound This compound HDAC1 HDAC1 This compound->HDAC1 inhibition Histones Histones (at p21 promoter) HDAC1->Histones deacetylation p21_promoter p21 Gene Promoter Histones->p21_promoter increased acetylation p21_gene p21 Gene Transcription p21_promoter->p21_gene activation p21_protein p21/WAF1 Protein p21_gene->p21_protein translation CDK Cyclin/CDK Complexes p21_protein->CDK inhibition Apoptosis Apoptosis p21_protein->Apoptosis induction CellCycle Cell Cycle Arrest CDK->CellCycle progression

References

In Vivo Efficacy of Pyroxamide: A Comparative Analysis with Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Pyroxamide with other prominent histone deacetylase (HDAC) inhibitors, including Vorinostat (SAHA), Belinostat, and Panobinostat. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the anti-tumor activities of these compounds in various cancer models.

Overview of HDAC Inhibitors

Histone deacetylase inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] this compound, a hydroxamic acid-based HDAC inhibitor, has demonstrated potent anti-tumor effects in preclinical studies.[2][3] This guide will delve into the specifics of its in vivo performance and compare it against other well-established HDAC inhibitors.

Comparative In Vivo Efficacy

While direct head-to-head in vivo studies comparing this compound with other HDAC inhibitors are limited, this section summarizes the available data from individual studies to facilitate an objective comparison.

This compound

This compound has shown significant in vivo anti-tumor activity, particularly in prostate cancer models.

Key Findings:

  • In a CWR22 human prostate cancer xenograft model in nude mice, daily intraperitoneal (i.p.) administration of this compound at doses of 100 or 200 mg/kg significantly suppressed tumor growth.[2]

  • Treatment with this compound led to a dose-dependent increase in the expression of the cell cycle regulator p21/WAF1 in the tumor xenografts.[2]

  • Increased levels of acetylated histones were also observed in the tumors of this compound-treated mice, confirming its mechanism of action as an HDAC inhibitor in vivo.[2]

Vorinostat (SAHA)

Vorinostat, the first FDA-approved HDAC inhibitor, has been evaluated in a wide range of in vivo cancer models.

Key Findings:

  • In a CWR22 human prostate tumor xenograft model, SAHA administered at 50 mg/kg/day resulted in a 97% reduction in the mean final tumor volume compared to controls, with no detectable toxicity.[4]

  • SAHA has also demonstrated anti-tumor activity in models of breast cancer, pancreatic cancer, and uterine sarcoma.[5][6]

  • In combination with other anti-cancer agents like paclitaxel, SAHA has shown potential for enhanced efficacy in ovarian cancer models, although the sequence of administration appears to be crucial.[7]

Belinostat

Belinostat is another hydroxamic acid-based HDAC inhibitor with demonstrated in vivo efficacy in various solid and hematological malignancies.

Key Findings:

  • In a pancreatic cancer xenograft model, Belinostat treatment resulted in significant tumor growth inhibition.[8]

  • Belinostat has also shown efficacy in thyroid cancer and T-cell lymphoma models.[9][10]

  • Combination studies in a murine hepatocellular carcinoma model showed that Belinostat could enhance the therapeutic effect of anti-CTLA-4 antibodies.[11]

Panobinostat

Panobinostat is a potent pan-HDAC inhibitor that has been investigated in numerous in vivo cancer models.

Key Findings:

  • Panobinostat has demonstrated potent anti-tumor activity in multiple myeloma, colon cancer, and gastrointestinal stromal tumor (GIST) xenograft models.[12][13][14]

  • In a disseminated MM.1S xenograft mouse model, Panobinostat treatment reduced the tumor burden to 22% of the control.[12]

  • It is considered one of the most potent clinically available HDAC inhibitors.[15]

Data Summary Tables

The following tables provide a structured summary of the quantitative in vivo efficacy data for this compound and other HDAC inhibitors based on the available literature.

Table 1: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDrug AdministrationDosing ScheduleKey OutcomesReference
Prostate Cancer (CWR22)Nude Micei.p.100 or 200 mg/kg/day for 21 daysSignificant, dose-dependent tumor growth suppression; Increased p21/WAF1 expression and histone acetylation in tumors.[2]

Table 2: In Vivo Efficacy of Vorinostat (SAHA)

Cancer ModelAnimal ModelDrug AdministrationDosing ScheduleKey OutcomesReference
Prostate Cancer (CWR22)Nude Micei.p.50 mg/kg/day97% reduction in mean final tumor volume.[4]
Uterine Sarcoma (MES-SA)Nude Micei.p.50 mg/kg/day for 21 daysOver 50% reduction in tumor growth.[6]
Ovarian CancerMicei.p.Not specifiedIncreased survival when administered after paclitaxel.[7]

Table 3: In Vivo Efficacy of Belinostat

Cancer ModelAnimal ModelDrug AdministrationDosing ScheduleKey OutcomesReference
Pancreatic Cancer (T3M4)Chimeric Micei.p.Not specifiedSignificant in vivo growth inhibition.[8][16]
Thyroid CancerImmunodeficient MiceNot specifiedNot specifiedEffective in preventing tumor growth.[9]
Hepatocellular Carcinoma (Hepa129)C3H Micei.p.Daily for 3 weeksImproved therapeutic response when combined with anti-CTLA-4.[11][17]

Table 4: In Vivo Efficacy of Panobinostat

Cancer ModelAnimal ModelDrug AdministrationDosing ScheduleKey OutcomesReference
Multiple Myeloma (MM.1S)Xenograft Micei.p.15 mg/kg/day, 5 days/week for 3 weeksReduced tumor burden to 22% of control.[12]
Colon Cancer (HCT116)Xenograft Micei.v.30 mg/kg, 3 times/week for 3 weeksTumor growth inhibition and regression.[13]
GIST (GIST882, patient-derived)Nude Micei.p.10 mg/kg/day for 12 daysTumor regression, necrosis, and apoptosis.[14]

Experimental Protocols

General Xenograft Tumor Model Methodology

The in vivo efficacy of HDAC inhibitors is commonly evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. A general protocol is outlined below.

Cell Lines and Animal Models:

  • Cell Lines: Various human cancer cell lines are used, such as CWR22 (prostate), MES-SA (uterine sarcoma), T3M4 (pancreatic), HCT116 (colon), and MM.1S (multiple myeloma).[2][6][8][12][13]

  • Animal Models: Immunocompromised mice, such as nude mice or other strains (e.g., C3H for syngeneic models), are typically used to prevent rejection of the human tumor cells.[2][6][11]

Tumor Implantation:

  • Cancer cells are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[18]

  • The cell suspension is then subcutaneously injected into the flank of the mice.[2][18]

Drug Administration:

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • The HDAC inhibitor is administered via various routes, most commonly intraperitoneally (i.p.) or intravenously (i.v.).[2][13]

  • The dosing schedule can vary from daily to intermittent administration over several weeks.[2][13]

Efficacy Evaluation:

  • Tumor volume is measured regularly using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are often excised for further analysis, such as immunohistochemistry for biomarkers like Ki-67 (proliferation), p21 (cell cycle arrest), and acetylated histones.[2][8]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general signaling pathway affected by HDAC inhibitors and a typical experimental workflow for in vivo efficacy studies.

HDAC_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus HDAC HDAC Histones_D Deacetylated Histones (Condensed Chromatin) HDAC->Histones_D Deacetylation HAT HAT Histones_A Acetylated Histones (Relaxed Chromatin) HAT->Histones_A Acetylation Gene_Repression Gene Repression Histones_D->Gene_Repression Gene_Expression Gene Expression Histones_A->Gene_Expression p21 p21 (CDKN1A) Gene_Expression->p21 Apoptosis_Genes Apoptosis-related Genes Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis This compound This compound & Other HDAC Inhibitors This compound->HDAC Inhibition

Caption: General signaling pathway of HDAC inhibitors.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Control & Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (this compound or other HDACi) randomization->treatment Treatment Group control 5. Vehicle Administration randomization->control Control Group monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint tumor_excision 8. Tumor Excision endpoint->tumor_excision Study Completion analysis 9. Immunohistochemistry & Biomarker Analysis tumor_excision->analysis end End analysis->end

Caption: Typical experimental workflow for in vivo efficacy studies.

Conclusion

References

A Head-to-Head Comparison of Pyroxamide and Belinostat for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed, data-driven comparison of two notable HDAC inhibitors: Pyroxamide and Belinostat. Both are hydroxamic acid derivatives that interfere with the enzymatic activity of HDACs, leading to hyperacetylation of histones and other non-histone proteins, which in turn results in the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and available clinical data. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Chemical Structures

A fundamental aspect of understanding the activity of these inhibitors lies in their chemical structures.

This compound is a synthetic derivative of hydroxamic acid.[1] Its structure features a suberoyl-3-aminopyridineamide hydroxamic acid backbone.

Belinostat , also a hydroxamic acid-based HDAC inhibitor, possesses a sulfonamide-hydroxamide structure.[2]

Mechanism of Action and Selectivity

Both this compound and Belinostat function by inhibiting histone deacetylases, but they exhibit different selectivity profiles.

This compound is a potent and selective inhibitor of HDAC1 .[3] This selectivity may contribute to a more targeted therapeutic effect with potentially fewer off-target effects.

Belinostat , in contrast, is a pan-HDAC inhibitor , demonstrating broad activity against multiple HDAC isoforms.[4] This broad-spectrum inhibition can affect a wider range of cellular processes, which may be advantageous in certain therapeutic contexts.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and Belinostat, focusing on their HDAC inhibitory activity and in vitro cytotoxicity.

Table 1: HDAC Inhibition

CompoundTargetIC50/ID50Assay Conditions
This compound HDAC1100 nM (ID50)[3]Affinity-purified HDAC1
Belinostat Pan-HDAC27 nM (IC50)[5]Cell-free assay

Table 2: In Vitro Cytotoxicity

CompoundCell LineCancer TypeIC50
This compound RDRhabdomyosarcoma (embryonal)1.25-20.0 μM (dose-dependent decrease in viable cells)[6]
RH30BRhabdomyosarcoma (alveolar)1.25-20.0 μM (dose-dependent decrease in viable cells)[6]
LNCaPProstate Carcinoma1.25-20 mM (dose-dependent inhibition of growth)[6]
KCN-69nNeuroblastoma1.25-20 mM (dose-dependent inhibition of growth)[6]
T24Bladder Carcinoma1.25-20 mM (dose-dependent inhibition of growth)[6]
Reh, Nalm6, Z33B-cell precursor-acute lymphoblastic leukemia (BCP-ALL)2-6 μM (after 96 hours)[6]
Belinostat A2780Ovarian Cancer0.2-0.66 μM[7]
HCT116Colon Cancer0.2-0.66 μM[7]
HT29Colon Cancer0.2-0.66 μM[7]
WILLymphoma0.2-0.66 μM[7]
CALU-3Lung Cancer0.2-0.66 μM[7]
MCF7Breast Cancer0.2-0.66 μM[7]
PC3Prostate Cancer0.2-0.66 μM[7]
HS852-0.2-0.66 μM[7]
Lung SCC cellsLung Squamous Cell CarcinomaIC50 < 3 μM (sensitive) or > 3 µM (resistant)

In Vivo Efficacy

This compound has demonstrated in vivo activity in a human prostate cancer xenograft model. Administration of 100 or 200 mg/kg/day of this compound to nude mice resulted in a significant, dose-dependent suppression of tumor growth.

Belinostat has shown efficacy in various preclinical and clinical settings. In the pivotal Phase II BELIEF study for relapsed or refractory peripheral T-cell lymphoma (PTCL), single-agent Belinostat (1,000 mg/m² intravenously on days 1-5 every 21 days) resulted in an overall response rate of 25.8% in 120 evaluable patients.[2] This included a 10.8% complete response rate and a 15% partial response rate. The median duration of response was 13.6 months.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

HDAC Activity Assay

This protocol is a general method for determining the inhibitory activity of compounds against HDAC enzymes.

Materials:

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Fluor de Lys® Developer)

  • Test compounds (this compound, Belinostat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well.

  • Add the diluted test compounds or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percentage of inhibition and determine the IC50/ID50 values.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (this compound, Belinostat)

  • 96-well clear microplate

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3]

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound, Belinostat)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compounds or vehicle control for the desired time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[1][7]

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations

The following diagrams illustrate the signaling pathway affected by these HDAC inhibitors and a typical experimental workflow.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_cellular_effects Cellular Effects HDAC HDAC Histone Histone (Lysine-Ac) HDAC->Histone Deacetylation Acetate Acetate HDAC->Acetate Gene_Expression Altered Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Histone->Gene_Expression DNA DNA HAT HAT HAT->Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Inhibitor This compound / Belinostat Inhibitor->HDAC Inhibition Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition by this compound and Belinostat.

Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Model start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with This compound or Belinostat cell_culture->treatment xenograft Tumor Xenograft Model (e.g., Nude Mice) cell_culture->xenograft viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay hdac_assay HDAC Activity Assay treatment->hdac_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis apoptosis_assay->data_analysis hdac_assay->data_analysis invivo_treatment In Vivo Treatment xenograft->invivo_treatment tumor_measurement Tumor Growth Measurement invivo_treatment->tumor_measurement tumor_measurement->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for comparing this compound and Belinostat.

References

Safety Operating Guide

Proper Disposal of Pyroxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Pyroxamide, a histone deacetylase (HDAC) inhibitor used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes.
Skin and Body Laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling bulk quantities or creating solutions.Avoids inhalation of dust or aerosols.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the segregation, containment, and labeling of this compound waste.

Experimental Protocol: Waste Segregation and Containment
  • Identify Waste Streams: At the point of generation, separate this compound waste into the following categories:

    • Solid Waste: Unused or expired pure this compound, contaminated labware (e.g., weigh boats, pipette tips, gloves).

    • Liquid Waste: Solutions containing this compound, including stock solutions and experimental media. Note that halogenated and non-halogenated solvent wastes should be collected separately.

    • Sharps Waste: Needles or other sharps contaminated with this compound.

  • Select Appropriate Waste Containers:

    • Use leak-proof, sealable containers made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure screw-top cap.

    • For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.[2]

  • Labeling Hazardous Waste:

    • As soon as waste is added, affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The concentration and composition of the waste, including all solvents.

      • The date accumulation started.

      • The specific hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent in which this compound is soluble, such as Dimethyl Sulfoxide (DMSO).

    • Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.

    • Collect all rinsate as hazardous liquid waste and add it to the appropriate waste container.

  • Container Disposal:

    • After triple rinsing, deface or remove the original chemical label.

    • The decontaminated container can now be disposed of in the regular laboratory trash.

Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Store sealed and labeled hazardous waste containers in a designated SAA that is at or near the point of generation. This area should be under the control of laboratory personnel and away from general lab traffic.

  • Waste Pickup: Do not dispose of this compound waste down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed disposal company.

Quantitative Data: this compound Solubility

The following table provides solubility data for this compound in various solvents, which can inform the selection of solvents for decontamination procedures.

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥ 5 mg/mL
Dimethylformamide (DMF)~2 mg/mL
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL

Data sourced from manufacturer safety data sheets.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

PyroxamideDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste decontaminate Empty Container? start->decontaminate solid_waste Solid Waste (e.g., powder, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) identify_waste->sharps_waste Sharps select_container Select Compatible Container solid_waste->select_container liquid_waste->select_container sharps_waste->select_container Use sharps container label_container Label as 'Hazardous Waste' with contents and date select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs final_disposal Disposal by Licensed Waste Management contact_ehs->final_disposal decontaminate->identify_waste No triple_rinse Triple Rinse with Appropriate Solvent decontaminate->triple_rinse Yes triple_rinse->liquid_waste Collect rinsate dispose_trash Dispose of Container in Regular Trash triple_rinse->dispose_trash

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyroxamide
Reactant of Route 2
Reactant of Route 2
Pyroxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.